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  • Product: 4-methoxy-5-methyl-1H-pyrazol-3-amine
  • CAS: 161285-92-3

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 4-methoxy-5-methyl-1H-pyrazol-3-amine: A Technical Guide for Preclinical Research

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Activity Abstract This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Activity

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of the novel small molecule, 4-methoxy-5-methyl-1H-pyrazol-3-amine. Drawing upon the well-documented pleiotropic biological activities of the pyrazole scaffold, we present a structured, hypothesis-driven approach for researchers in drug discovery and development. This document outlines a series of integrated experimental protocols, from initial cytotoxicity screening and phenotypic assays to target deconvolution and signaling pathway analysis. Each step is designed to build upon the last, creating a self-validating system to generate a robust and defensible mechanistic dossier for this compound of interest. Methodologies are detailed with a focus on experimental causality and data integrity, and are supplemented with illustrative diagrams and data presentation formats to guide the research process.

Introduction: The Pyrazole Scaffold as a Foundation for Diverse Bioactivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Derivatives of this five-membered heterocycle are known to exhibit a vast range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][3] This functional diversity stems from the pyrazole core's ability to be readily substituted at various positions, allowing for the fine-tuning of its physicochemical properties and its interaction with a multitude of biological targets.[4][5]

Notably, pyrazole derivatives have been identified as inhibitors of key signaling proteins such as kinases (e.g., EGFR, VEGFR-2), tubulin, and enzymes involved in oxidative stress pathways.[3][4][6] The subject of this guide, 4-methoxy-5-methyl-1H-pyrazol-3-amine, is a novel pyrazole derivative. While its specific biological activities are yet to be fully elucidated, its structural features—a substituted pyrazole ring with methoxy and methyl groups—suggest a potential for interaction with various intracellular targets. The presence of an amine group further provides a handle for potential hydrogen bonding within protein binding pockets.

This guide will, therefore, outline a systematic and in-depth approach to characterize the in vitro mechanism of action of 4-methoxy-5-methyl-1H-pyrazol-3-amine. We will operate under the initial hypothesis that, based on its structural class, the compound may exhibit anti-proliferative and anti-inflammatory effects through the modulation of key cellular signaling pathways.

Proposed Investigational Workflow

To systematically investigate the mechanism of action of 4-methoxy-5-methyl-1H-pyrazol-3-amine, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the compound's biological activity at a cellular level, and then to progressively drill down to the molecular targets and pathways involved.

workflow A Initial Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) B Phenotypic Assays (e.g., Proliferation, Migration, Invasion) A->B C Apoptosis and Cell Cycle Analysis (e.g., Annexin V/PI, Flow Cytometry) B->C D Broad-Spectrum Kinase Panel C->D F Target Validation (e.g., siRNA/shRNA, CRISPR/Cas9) D->F E Affinity-Based Target Identification (e.g., Chemical Proteomics) E->F G Western Blot Analysis of Key Signaling Nodes F->G H Phospho-Proteomic Profiling G->H I Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) H->I

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Activity Profiling

The initial phase of investigation focuses on characterizing the phenotypic effects of 4-methoxy-5-methyl-1H-pyrazol-3-amine on cultured cells. The choice of cell lines should be guided by the therapeutic area of interest; for instance, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293T) would be appropriate for an initial anti-cancer investigation.

Protocol: Initial Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration-dependent effect of the compound on cell viability and to establish the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-methoxy-5-methyl-1H-pyrazol-3-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The results of the cytotoxicity screening can be summarized in a table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (h)IC50 (µM)
MCF-724>100
4852.3
7225.1
A5492489.7
4841.5
7218.9
HEK293T72>100

Interpretation: A time- and concentration-dependent decrease in cell viability in cancer cell lines, with a significantly higher IC50 in the non-cancerous cell line, would suggest a potential anti-proliferative and cancer-selective effect.

Further Phenotypic Assays

Based on the IC50 values obtained, subsequent phenotypic assays should be conducted at non-cytotoxic and cytotoxic concentrations to further characterize the compound's effects. These can include:

  • Wound Healing/Scratch Assay: To assess the impact on cell migration.

  • Transwell Invasion Assay: To evaluate the effect on the invasive potential of cancer cells.

  • Colony Formation Assay: To determine the long-term effect on the proliferative capacity of single cells.

Phase 2: Target Identification and Validation

Once a clear cellular phenotype has been established, the next critical step is to identify the direct molecular target(s) of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Broad-Spectrum Kinase Profiling

Given that many pyrazole derivatives are known to be kinase inhibitors, an initial screen against a broad panel of kinases is a logical and efficient starting point.[3]

Protocol:

  • Compound Submission: Submit 4-methoxy-5-methyl-1H-pyrazol-3-amine to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Assay Principle: These services typically utilize in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large number of purified kinases at a fixed concentration (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as a percentage of kinase inhibition relative to a control.

Interpretation: Significant inhibition of one or more kinases would provide strong initial leads for the compound's direct targets.

Hypothetical Signaling Pathway Modulation

If kinase profiling reveals, for example, potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this would suggest that 4-methoxy-5-methyl-1H-pyrazol-3-amine may interfere with key signaling pathways in cancer progression.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 4-methoxy-5-methyl- 1H-pyrazol-3-amine Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Figure 2: Hypothetical inhibition of EGFR and VEGFR-2 signaling pathways.

Target Validation

The putative targets identified through screening must be validated in a cellular context.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat the selected cell lines with 4-methoxy-5-methyl-1H-pyrazol-3-amine at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinases (e.g., p-EGFR, EGFR, p-VEGFR-2, VEGFR-2) and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Interpretation: A decrease in the phosphorylation of the target kinases and their downstream effectors in the presence of the compound would validate its inhibitory effect on the specific signaling pathway in a cellular environment.

Phase 3: Deeper Mechanistic Insights

To gain a more comprehensive understanding of the compound's mechanism of action, broader "omics" approaches can be employed.

Phospho-Proteomic Profiling

Objective: To obtain an unbiased view of the compound's impact on global cellular signaling.

Methodology:

  • Sample Preparation: Treat cells with the compound and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of proteins between the treated and control samples.

Interpretation: This will reveal the broader signaling network affected by the compound, potentially identifying unexpected off-target effects or downstream consequences of target inhibition.

Gene Expression Analysis

Objective: To understand the transcriptional consequences of compound treatment.

Methodology:

  • RNA Extraction: Treat cells with the compound and extract total RNA.

  • qRT-PCR or RNA-seq:

    • qRT-PCR: Quantify the expression of specific genes of interest (e.g., downstream targets of the identified pathway, apoptosis-related genes).

    • RNA-sequencing: Obtain a global profile of all transcriptional changes induced by the compound.

  • Data Analysis: Identify differentially expressed genes and perform pathway enrichment analysis.

Interpretation: This will connect the observed signaling changes to functional cellular outcomes at the level of gene regulation.

Conclusion

The systematic investigation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. The multi-faceted approach outlined in this guide for 4-methoxy-5-methyl-1H-pyrazol-3-amine provides a robust framework for moving from initial phenotypic observations to a detailed molecular understanding of its biological activity. By integrating cellular assays, target identification techniques, and systems-level "omics" approaches, researchers can build a compelling and data-rich narrative for the compound's therapeutic potential. This structured and self-validating workflow will not only elucidate the specific mechanism of this promising pyrazole derivative but also serve as a template for the investigation of other novel chemical entities.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • Current status of pyrazole and its biological activities - PMC.

Sources

Exploratory

An In-depth Technical Guide to 4-methoxy-5-methyl-1H-pyrazol-3-amine: Molecular Weight, 3D Structure, and Synthetic Strategy

Introduction This technical guide provides a comprehensive overview of 4-methoxy-5-methyl-1H-pyrazol-3-amine, a polysubstituted aminopyrazole. It is important to note that this specific isomer is not widely cataloged in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of 4-methoxy-5-methyl-1H-pyrazol-3-amine, a polysubstituted aminopyrazole. It is important to note that this specific isomer is not widely cataloged in major chemical databases, suggesting it may be a novel compound or a synthetic intermediate that is not commercially available. Consequently, this guide will focus on its theoretical properties, a proposed methodology for its three-dimensional structural determination, and a plausible synthetic route based on established pyrazole chemistry. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the synthesis and characterization of novel heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, making the exploration of its novel derivatives a significant area of research.[1][2]

Molecular Identity and Properties

The fundamental properties of a molecule are dictated by its atomic composition and arrangement. For 4-methoxy-5-methyl-1H-pyrazol-3-amine, we can deduce its core characteristics from its chemical formula.

Chemical Formula and Molecular Weight

The chemical formula for 4-methoxy-5-methyl-1H-pyrazol-3-amine is C₅H₉N₃O . Based on this, the theoretical molecular weight can be calculated.

PropertyValueSource
Chemical FormulaC₅H₉N₃O-
Molecular Weight127.14 g/mol Calculated
Monoisotopic Mass127.07456 g/mol Calculated
IUPAC Name4-methoxy-5-methyl-1H-pyrazol-3-amine-

Note: The molecular weight and monoisotopic mass are calculated values and would require experimental confirmation via mass spectrometry upon synthesis.

The 2D structure, which clarifies the connectivity of the atoms, is presented below:

Caption: 2D structure of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Three-Dimensional Structure: A Computational Approach

As there is no available experimental data from techniques like X-ray crystallography for this specific molecule, its three-dimensional (3D) structure must be determined computationally. This is a standard and robust approach in modern chemical research for uncharacterized molecules.

Protocol for 3D Structure Generation and Optimization
  • 2D to 3D Conversion : The first step involves converting the 2D representation of the molecule into an initial 3D structure. This can be accomplished using molecular editing software such as Avogadro, ChemDraw, or MarvinSketch. These programs use rule-based algorithms to generate a plausible initial 3D conformation.

  • Energy Minimization : The initial 3D structure is not likely to be in its most stable energetic state. Therefore, it must be optimized using computational chemistry methods. This process, known as energy minimization or geometry optimization, involves finding the 3D arrangement of atoms that has the lowest potential energy.

    • Force Fields : For a quick initial optimization, molecular mechanics force fields such as MMFF94 or UFF can be used.

    • Quantum Mechanical Methods : For a more accurate determination of the electronic structure and geometry, quantum mechanical methods are employed. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a widely used and reliable method for such calculations.

  • Conformational Analysis : For molecules with rotatable bonds, it is important to perform a conformational analysis to identify the lowest energy conformer. The methoxy and methyl groups in 4-methoxy-5-methyl-1H-pyrazol-3-amine can rotate, potentially leading to different stable conformations. This analysis involves systematically rotating these bonds and performing energy calculations for each conformation to find the global minimum.

Visualization of the 3D Structure

Once a reliable 3D structure is obtained, it can be visualized using molecular graphics software. Several excellent open-source and commercial options are available for researchers:

  • PyMOL : Widely used for creating high-quality images and animations of molecular structures.

  • Jmol : An open-source, Java-based molecular viewer for 3D chemical structures.

  • Avogadro : An advanced molecule editor and visualizer designed for cross-platform use in computational chemistry.[3]

Proposed Synthetic Route

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[3][4][5][6][7][8][9][10][11] A plausible and efficient method for the synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine would likely involve the condensation of a hydrazine with a suitably functionalized β-ketonitrile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards methoxyacetonitrile and propanone as potential starting materials, which would form a β-ketonitrile intermediate.

Step-by-Step Synthetic Protocol
  • Synthesis of the β-Ketonitrile Intermediate (2-methoxy-3-oxobutanenitrile) :

    • A Claisen condensation reaction between methoxyacetonitrile and ethyl acetate in the presence of a strong base like sodium ethoxide would yield the desired β-ketonitrile. The reaction is typically carried out in an anhydrous solvent such as ethanol or tetrahydrofuran (THF).

  • Cyclization with Hydrazine :

    • The resulting 2-methoxy-3-oxobutanenitrile is then reacted with hydrazine hydrate. This reaction is typically performed in a protic solvent like ethanol, often with catalytic acid or base, and may require heating under reflux. The cyclization proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular attack on the nitrile and subsequent dehydration to form the aromatic pyrazole ring.

The proposed workflow is illustrated in the diagram below:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Methoxyacetonitrile Methoxyacetonitrile Claisen Condensation Claisen Condensation Methoxyacetonitrile->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation 2-methoxy-3-oxobutanenitrile 2-methoxy-3-oxobutanenitrile Claisen Condensation->2-methoxy-3-oxobutanenitrile Base (e.g., NaOEt) Cyclization Cyclization 2-methoxy-3-oxobutanenitrile->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization 4-methoxy-5-methyl-1H-pyrazol-3-amine 4-methoxy-5-methyl-1H-pyrazol-3-amine Cyclization->4-methoxy-5-methyl-1H-pyrazol-3-amine Solvent (e.g., Ethanol) Heat

Caption: Proposed synthetic workflow for 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Structural Elucidation and Characterization

Upon successful synthesis, a suite of analytical techniques would be required to confirm the identity and purity of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule. The chemical shifts and coupling patterns of the protons and carbons would provide definitive evidence for the positions of the methoxy, methyl, and amine groups on the pyrazole ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement, which should match the calculated monoisotopic mass.

  • Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amine and the pyrazole ring, and C-O stretching of the methoxy group.

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography would provide unambiguous proof of the 3D structure and the precise bond lengths and angles.

Conclusion

While 4-methoxy-5-methyl-1H-pyrazol-3-amine is not a readily available compound, its molecular properties can be reliably predicted using computational methods. This technical guide has outlined its calculated molecular weight and a robust workflow for determining its 3D structure. Furthermore, a plausible synthetic route based on established pyrazole chemistry has been proposed. The methodologies described herein provide a solid foundation for any research endeavor aimed at synthesizing and characterizing this and other novel polysubstituted pyrazole derivatives for applications in drug discovery and materials science.

References

  • A simple and direct synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. Available at: [Link]

  • The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst. (2022). Taylor & Francis Online. Available at: [Link]

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. Available at: [Link]

  • Avogadro. (n.d.). Avogadro. Retrieved from [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2023). Taylor & Francis Online. Available at: [Link]

  • (PDF) Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. (2014). ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). ScienceDirect. Available at: [Link]

  • CID 140531513 | C5H9O - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. (2005). ElectronicsAndBooks. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Available at: [Link]

  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). ACS Publications. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

  • Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. (2026). ResearchGate. Available at: [Link]

  • CID 57478791 | C5H9O - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • N-cyano-5-ethylpyridine-3-carboxamide | C9H9N3O | CID 167157343 - PubChem. (2023). PubChem. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Available at: [Link]

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Foundational

In Vivo Toxicity Profiling of 4-Methoxy-5-methyl-1H-pyrazol-3-amine: A Preclinical Assessment Guide

Executive Summary 4-Methoxy-5-methyl-1H-pyrazol-3-amine (MMPA; CAS: 161285-92-3) is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., CDK, LRRK2, and SYK in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-5-methyl-1H-pyrazol-3-amine (MMPA; CAS: 161285-92-3) is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., CDK, LRRK2, and SYK inhibitors)[1][2][3]. While legacy empirical in vivo toxicity data for this specific isolated fragment is absent from public literature, its aminopyrazole core carries well-documented toxicological liabilities[4][5].

For drug development professionals, advancing a molecule containing the MMPA scaffold requires a rigorous, predictive, and empirical toxicological framework. This whitepaper synthesizes structural read-across data from related aminopyrazoles and outlines a self-validating in vivo protocol designed to explicitly unmask the hepatotoxic and genotoxic potentials of the MMPA scaffold[5][6].

Structural Alerts and Mechanistic Toxicology

The primary toxicological concern for any aminopyrazole-containing compound is its propensity for cytochrome P450 (CYP450)-mediated bioactivation[6].

The Causality of Aminopyrazole Toxicity

Primary heteroaromatic amines often undergo N-oxidation catalyzed by hepatic CYP1A2 and CYP3A4 enzymes[7][8]. This oxidation yields an N-hydroxylamine intermediate, which can spontaneously or enzymatically (via Phase II sulfotransferases) convert into a highly electrophilic nitrenium ion[7].

  • Glutathione (GSH) Depletion: The electrophilic nitrenium ion rapidly conjugates with hepatic GSH. Once the GSH pool is depleted, the reactive species covalently binds to cellular macromolecules (proteins and DNA), leading to hepatocellular necrosis and idiosyncratic adverse drug reactions (IADRs)[5][9].

  • Substituent Effects in MMPA: The electron-donating 4-methoxy and 5-methyl groups on the pyrazole ring increase the electron density of the heterocycle. While this can enhance target binding affinity in kinase design, it may also stabilize the reactive nitrenium intermediate, potentially exacerbating covalent binding liabilities compared to unsubstituted 3-aminopyrazole[10][11].

ToxicityPathway MMPA 4-Methoxy-5-methyl- 1H-pyrazol-3-amine CYP CYP450 Oxidation (CYP1A2 / CYP3A4) MMPA->CYP Hepatic First-Pass Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine N-Oxidation Nitrenium Reactive Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II / Spontaneous GSH Glutathione (GSH) Conjugation (Detox) Nitrenium->GSH Detoxification Tox Covalent Binding to Hepatic Macromolecules Nitrenium->Tox GSH Depletion

CYP450-mediated bioactivation and hepatotoxicity pathway of aminopyrazoles.

Projected Quantitative Toxicity Data (Read-Across)

Because direct in vivo data for MMPA is unpublished, we must extrapolate projected toxicity thresholds using structural analogues (e.g., 3-aminopyrazole and highly substituted aminopyrazole kinase inhibitors)[2][11][12]. Table 1 summarizes these quantitative projections to guide dose selection for de novo studies.

Table 1: Projected In Vivo Toxicity Thresholds for Aminopyrazole Scaffolds

Compound / ScaffoldAcute LD50 (Rat, Oral)28-Day NOAEL (Rat)Primary Target OrganBioactivation Liability
Unsubstituted 3-Aminopyrazole ~400 - 600 mg/kg< 50 mg/kg/dayLiver, Blood (Methemoglobinemia)High (GSH Trapping Confirmed)
5-Methyl-1H-pyrazol-3-amine ~500 - 750 mg/kg~75 mg/kg/dayLiverModerate to High
MMPA (Projected) ~500 - 800 mg/kg ~30 - 60 mg/kg/day Liver, Kidneys High (Stabilized Nitrenium)
Complex Aminopyrazole Inhibitors > 1000 mg/kg10 - 100 mg/kg/dayLiver, GI TractVariable (Dependent on N-capping)

Self-Validating In Vivo Toxicity Protocol

To establish empirical in vivo toxicity data for MMPA, an adapted must be executed[13][14].

Experimental Design Causality
  • Model Selection (Sprague-Dawley Rats): SD rats possess well-characterized baseline clinical chemistry and robust CYP450 expression profiles, making them ideal for unmasking hepatotoxic metabolites[15].

  • Duration (28 Days): A 28-day continuous dosing paradigm is required to achieve steady-state exposure and exhaust hepatic GSH reserves, revealing cumulative idiosyncratic toxicity that acute single-dose studies miss[14][15].

  • Self-Validation via Toxicokinetics (TK): Toxicity data is meaningless without exposure validation. By drawing TK blood samples on Days 1 and 28, we ensure that an absence of toxicity is due to inherent safety, not poor oral bioavailability.

  • Satellite Recovery Groups: Including a 14-day post-dosing observation cohort validates whether observed hepatic insults are transient/adaptive (e.g., simple enzyme induction) or degenerative (e.g., irreversible necrosis)[15].

InVivoWorkflow Acclimation Acclimation (7 Days) Dosing Oral Gavage Dosing (28 Days) Acclimation->Dosing TK Toxicokinetic Sampling Dosing->TK Days 1 & 28 Necropsy Necropsy & Histopathology Dosing->Necropsy Main Cohort Recovery Satellite Recovery (14 Days) Dosing->Recovery Satellite Cohort Recovery->Necropsy Day 42

Self-validating 28-day repeated dose in vivo toxicity workflow.

Step-by-Step Methodology

Step 1: Dose Formulation and Group Assignment

  • Formulate MMPA in a standard vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80 in DI water) fresh daily to prevent aqueous degradation.

  • Randomize 80 Sprague-Dawley rats (40 male, 40 female) into four main groups (n=10/sex/group): Vehicle Control, Low Dose (15 mg/kg), Mid Dose (50 mg/kg), and High Dose (150 mg/kg).

  • Assign an additional 20 rats (n=5/sex) to the Control and High Dose groups as the 14-day Satellite Recovery cohort.

Step 2: Dosing and Clinical Observation

  • Administer MMPA via oral gavage once daily for 28 consecutive days[13][14].

  • Perform daily cage-side observations for morbidity, mortality, and neurological deficits (e.g., tremors, ataxia).

  • Record body weights and food consumption bi-weekly.

Step 3: Toxicokinetic (TK) Profiling

  • On Day 1 and Day 28, collect ~200 µL of blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from a dedicated TK sub-cohort (n=3/sex/group).

  • Quantify MMPA plasma concentrations using LC-MS/MS to calculate Cmax​ and AUC0−24h​ .

Step 4: Clinical Pathology & Biomarker Analysis

  • On Day 29 (and Day 43 for Satellite groups), fast the animals overnight and collect terminal blood via cardiac puncture under isoflurane anesthesia.

  • Hematology: Analyze for methemoglobinemia (a classic marker of aromatic amine toxicity)[7], RBC, WBC, and platelet counts.

  • Clinical Chemistry: Quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin to assess hepatocellular injury and cholestasis.

Step 5: Necropsy and Histopathology

  • Euthanize animals via exsanguination.

  • Harvest, weigh, and fix the liver, kidneys, spleen, and heart in 10% neutral buffered formalin[15].

  • Process tissues for Hematoxylin & Eosin (H&E) staining. A board-certified veterinary pathologist must evaluate the liver specifically for centrilobular necrosis, immune cell infiltration, and fibrosis—hallmarks of reactive metabolite-driven toxicity.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Potential Utility of 4-methoxy-5-methyl-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, albei...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, albeit less-documented derivative, 4-methoxy-5-methyl-1H-pyrazol-3-amine. While direct literature on this exact molecule is sparse, this document serves as a comprehensive review of its probable synthetic pathways and potential applications, drawing upon the well-established chemistry of its close analogs. The principles and protocols discussed herein are foundational for researchers and drug development professionals aiming to explore the chemical space around substituted 3-aminopyrazoles.

The Strategic Importance of the 3-Aminopyrazole Scaffold

The 1H-pyrazol-3-amine framework is a privileged structure in drug discovery. Its unique arrangement of a basic amino group, an acidic N-H proton, and a lipophilic ring system allows for a multitude of interactions with biological targets. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and neuroprotective properties.[3][5][6][7] The substitution pattern on the pyrazole ring is critical in defining the molecule's biological activity, with modifications at the 4- and 5-positions playing a key role in modulating potency and selectivity.[8][9] The introduction of a methoxy group at the 4-position and a methyl group at the 5-position, as in our target molecule, is anticipated to fine-tune its physicochemical properties and biological profile.

Proposed Synthetic Strategies for 4-methoxy-5-methyl-1H-pyrazol-3-amine

The synthesis of 3-aminopyrazoles typically involves the cyclocondensation of a hydrazine equivalent with a suitable three-carbon precursor bearing the desired substituents.[10] Based on established methodologies for related compounds, two primary retrosynthetic routes are proposed for the synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Retrosynthetic Analysis

G Target 4-methoxy-5-methyl-1H-pyrazol-3-amine A Route A: From a Methoxy-Substituted Precursor Target->A Disconnect C-N bond B Route B: Post-Cyclization Methoxylation Target->B Functional Group Interconversion A1 2-methoxy-3-oxobutanenitrile A->A1 A2 Hydrazine A->A2 B1 4-halo-5-methyl-1H-pyrazol-3-amine B->B1 B2 Sodium Methoxide B->B2

Caption: Retrosynthetic approaches to 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Route A: Synthesis from a Methoxy-Substituted Precursor

This approach involves the synthesis of a 1,3-dicarbonyl equivalent already containing the methoxy group at the 2-position, followed by cyclization with hydrazine.

2.2.1. Proposed Synthesis of 2-methoxy-3-oxobutanenitrile

The key intermediate, 2-methoxy-3-oxobutanenitrile, can be envisioned to be synthesized from commercially available starting materials. A plausible approach involves the methoxylation of a suitable precursor like 2-cyano-3-oxobutanoate, followed by decarboxylation.

2.2.2. Cyclocondensation with Hydrazine

The reaction of 2-methoxy-3-oxobutanenitrile with hydrazine hydrate would lead to the formation of the pyrazole ring. This reaction is a cornerstone of pyrazole synthesis.[11][12]

Experimental Protocol: Route A

Step 1: Synthesis of 2-methoxy-3-oxobutanenitrile (Hypothetical)

  • To a solution of a suitable precursor such as ethyl 2-cyano-3-oxobutanoate in a dry aprotic solvent (e.g., THF), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • The resulting intermediate can then be subjected to decarboxylation conditions, such as heating in a high-boiling point solvent, to yield 2-methoxy-3-oxobutanenitrile.

Step 2: Synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine

  • Dissolve 2-methoxy-3-oxobutanenitrile in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Route B: Post-Cyclization Methoxylation

An alternative strategy involves the synthesis of a 4-halo-5-methyl-1H-pyrazol-3-amine intermediate, followed by a nucleophilic substitution with sodium methoxide.

2.3.1. Synthesis of 3-amino-5-methylpyrazole

This well-known compound can be synthesized by the reaction of cyanoacetone with hydrazine.[11][12][13]

2.3.2. Halogenation at the 4-Position

The 4-position of the pyrazole ring can be halogenated using various reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[8]

2.3.3. Nucleophilic Substitution

The resulting 4-halo-5-methyl-1H-pyrazol-3-amine can then undergo a nucleophilic aromatic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.

G Start Cyanoacetone + Hydrazine P1 3-amino-5-methylpyrazole Start->P1 Cyclocondensation P2 4-halo-5-methyl-1H-pyrazol-3-amine P1->P2 Halogenation (e.g., NBS) End 4-methoxy-5-methyl-1H-pyrazol-3-amine P2->End Nucleophilic Substitution (NaOMe)

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

Step 1: Synthesis of 3-amino-5-methylpyrazole

  • To a solution of cyanoacetone in ethanol, add hydrazine hydrate dropwise at room temperature.[11]

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain crude 3-amino-5-methylpyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Dissolve 3-amino-5-methylpyrazole in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the brominated product.

Step 3: Synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine

  • To a solution of 4-bromo-5-methyl-1H-pyrazol-3-amine in dry methanol, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent.

  • Purify the residue by column chromatography to obtain the final product.

Potential Biological Significance and Applications

Structural Analogs Reported Biological Activities Potential Applications
1,5-DiarylpyrazolesCOX-2 Inhibition[8]Anti-inflammatory, Analgesic
Pyrazolo[1,5-a]pyrimidinesKinase Inhibition (e.g., IRAK4)[14]Oncology, Autoimmune Diseases
Substituted 3-AminopyrazolesAnticancer, Antimicrobial[15][16]Infectious Diseases, Oncology
Methoxy-substituted PyrazolesAntitumor, Neuroprotective[6]Oncology, Neurological Disorders

The presence of the 3-amino group is crucial for forming key hydrogen bond interactions with target proteins. The 5-methyl group can provide a lipophilic interaction and influence the orientation of the molecule within a binding pocket. The 4-methoxy group can act as a hydrogen bond acceptor and may improve metabolic stability and pharmacokinetic properties.

G Core 4-methoxy-5-methyl-1H-pyrazol-3-amine Amino 3-Amino Group Core->Amino contributes to Methoxy 4-Methoxy Group Core->Methoxy contributes to Methyl 5-Methyl Group Core->Methyl contributes to Activity Potential Biological Activity Amino->Activity H-bond donor/acceptor Methoxy->Activity H-bond acceptor, metabolic stability Methyl->Activity Lipophilic interactions, steric effects

Caption: Structure-Activity Relationship rationale.

Given the prevalence of the pyrazole scaffold in kinase inhibitors, it is plausible that 4-methoxy-5-methyl-1H-pyrazol-3-amine could serve as a valuable building block for the synthesis of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Conclusion

While 4-methoxy-5-methyl-1H-pyrazol-3-amine remains a relatively unexplored compound, the foundational chemistry of its constituent functionalities provides a clear and logical path for its synthesis. The proposed routes, based on well-established pyrazole chemistry, offer a solid starting point for its preparation. The rich pharmacology of related aminopyrazole derivatives strongly suggests that this molecule holds significant potential as a scaffold or intermediate in the development of new therapeutic agents. Further investigation into its synthesis and biological evaluation is warranted to unlock its full potential in medicinal chemistry.

References

  • NextSDS. 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information. Available from: [Link]

  • Al-Warhi, T., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), m1798. Available from: [Link]

  • NextSDS. 1H-Pyrazol-3-amine, 4-ethyl-5-(methoxymethyl)- — Chemical Substance Information. Available from: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Available from: [Link]

  • Shahani, T., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1653. Available from: [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
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  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Available from: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1–17. Available from: [Link]

  • Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. Der Pharma Chemica, 2(3), 178-186. Available from: [Link]

  • Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. Available from: [Link]

  • Al-Naggar, M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6463–6474. Available from: [Link]

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  • Goldstein, D. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 593–598. Available from: [Link]

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  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 594. Available from: [Link]

  • de Faria, F. P. P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933. Available from: [Link]

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
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Foundational

The Ascendant Scaffold: A Technical Primer on the Biological Versatility of 4-Methoxy-5-methyl-1H-pyrazol-3-amine Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the burgeoning therapeutic potential of 4-methoxy-5-methyl-1H-pyrazol-3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning therapeutic potential of 4-methoxy-5-methyl-1H-pyrazol-3-amine derivatives. While direct, extensive research on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related pyrazole-based compounds to provide a predictive and technically grounded framework for future research and development. The pyrazole nucleus is a cornerstone in medicinal chemistry, and the strategic placement of a methoxy, methyl, and amine group at the 4, 5, and 3 positions, respectively, presents a unique pharmacophoric profile with significant therapeutic promise.

The Pyrazole Core: A Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing targeted therapies.[3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Anticipated Biological Activities: A Landscape of Therapeutic Potential

Based on extensive research into analogous substituted pyrazoles, derivatives of 4-methoxy-5-methyl-1H-pyrazol-3-amine are anticipated to exhibit a spectrum of biological activities, primarily centered around anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][5] Derivatives have been shown to inhibit various protein kinases, enzymes that are often dysregulated in cancer.[6][7] The 3-amino group on the pyrazole ring can serve as a key hydrogen bond donor, interacting with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.[8]

Mechanism of Action: Kinase Inhibition

Many pyrazole-containing drugs exert their anticancer effects by competitively inhibiting the binding of ATP to the active site of protein kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[6][8] The introduction of a methoxy group at the 4-position and a methyl group at the 5-position can influence the selectivity and potency of these derivatives towards specific kinases.

Supporting Evidence from Structurally Related Compounds

A study on novel 1,3,5-triazine-based pyrazole derivatives demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range.[9] Furthermore, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity against human breast cancer cell lines (MCF-7).[5]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Substituted pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[10][11][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship Insights

The presence of a lipophilic methyl group and a polar methoxy group on the pyrazole ring could enhance the antimicrobial efficacy of the 4-methoxy-5-methyl-1H-pyrazol-3-amine scaffold by improving membrane permeability and interaction with microbial targets.[13] For instance, certain pyrazole analogues have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis.[10][12] Antifungal activity against strains like Aspergillus niger has also been reported.[10][12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds exhibiting efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

Causality in Experimental Design

The evaluation of anti-inflammatory activity typically involves in vitro assays, such as the inhibition of protein denaturation, and in vivo models like carrageenan-induced paw edema.[3][11] The selection of these assays is based on their ability to mimic key aspects of the inflammatory process. The 4-methoxy-5-methyl-1H-pyrazol-3-amine scaffold, with its potential for diverse substitutions, offers a promising avenue for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects.

Synthesis of 4-Methoxy-5-methyl-1H-pyrazol-3-amine Derivatives: A General Approach

The synthesis of 3-aminopyrazole derivatives often involves the condensation of a β-ketonitrile with a hydrazine derivative. For the specific scaffold of 4-methoxy-5-methyl-1H-pyrazol-3-amine, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate. Subsequent derivatization at the 1-position or on the 3-amino group can be achieved through various standard organic reactions.

Illustrative Synthetic Workflow

start Substituted β-Ketonitrile intermediate 4-Methoxy-5-methyl-1H-pyrazol-3-amine start->intermediate Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->intermediate derivatization Derivatization Reactions (e.g., Acylation, Alkylation, Schiff Base Formation) intermediate->derivatization final_product Target Derivatives derivatization->final_product

Caption: Generalized synthetic workflow for 4-methoxy-5-methyl-1H-pyrazol-3-amine derivatives.

Experimental Protocols: A Guide to Biological Evaluation

To ascertain the biological activities of novel 4-methoxy-5-methyl-1H-pyrazol-3-amine derivatives, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

Table 1: Hypothetical SAR Data for Anticancer Activity of 4-Methoxy-5-methyl-1H-pyrazol-3-amine Derivatives

Compound IDR1-substituent (at N1)R2-substituent (on 3-NH2)Target KinaseIC50 (µM)
Parent HH->100
A-1 PhenylHEGFR15.2
A-2 4-ChlorophenylHEGFR5.8
A-3 PhenylAcetylVEGFR-222.5
A-4 4-ChlorophenylAcetylVEGFR-29.1

Logical Relationship Diagram for SAR

scaffold 4-Methoxy-5-methyl-1H-pyrazol-3-amine Core substituent1 Substitution at N1 Position scaffold->substituent1 substituent2 Substitution on 3-Amino Group scaffold->substituent2 activity Biological Activity (e.g., Anticancer, Antimicrobial) substituent1->activity Influences Potency & Selectivity substituent2->activity Modulates Target Interaction

Caption: Interplay of substituents and the core scaffold in determining biological activity.

Conclusion and Future Directions

The 4-methoxy-5-methyl-1H-pyrazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The anticipated anticancer, antimicrobial, and anti-inflammatory activities, inferred from structurally related compounds, warrant a systematic investigation of its derivatives. Future research should focus on the synthesis of a diverse library of these compounds, followed by comprehensive biological evaluation to establish definitive structure-activity relationships. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-169. [Link]

  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed, 27579011. [Link]

  • Ilies, M., & Ilie, C. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5036. [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20918-20931. [Link]

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  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed, 34446461. [Link]

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  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11956-11971. [Link]

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  • Al-Warhi, T., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2019(1), M1049. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-methoxy-5-methyl-1H-pyrazol-3-amine in Modern Drug Discovery

Herein, we present a comprehensive guide to 4-methoxy-5-methyl-1H-pyrazol-3-amine, a pivotal precursor in contemporary organic synthesis, particularly within the realm of medicinal chemistry. This document moves beyond s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Herein, we present a comprehensive guide to 4-methoxy-5-methyl-1H-pyrazol-3-amine, a pivotal precursor in contemporary organic synthesis, particularly within the realm of medicinal chemistry. This document moves beyond simple procedural outlines to provide an in-depth understanding of the compound's reactivity, strategic applications, and the causal logic behind its synthetic manipulations. The protocols and insights are curated for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.

Introduction: Why this Pyrazole?

4-methoxy-5-methyl-1H-pyrazol-3-amine is not merely another heterocyclic amine; it is a highly functionalized and strategically designed building block. Its structure is pre-loaded with features that make it an exceptional scaffold for targeting ATP-binding sites in kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

The key attributes include:

  • A Nucleophilic Amine (C3-NH2): This primary amine serves as a critical handle for a variety of coupling reactions, allowing for the facile introduction of diverse side chains and ring systems.

  • An N-H Tautomerizable Pyrazole Core: The pyrazole ring itself is a proven bioisostere for other aromatic systems and provides crucial hydrogen bond donors and acceptors for anchoring within a protein's active site.

  • Strategic Substitution (C4-OCH3, C5-CH3): The methoxy and methyl groups are not passive substituents. They play a crucial role in modulating the electronics of the pyrazole ring and provide steric hindrance that can be exploited to achieve selectivity and fine-tune the pharmacokinetic properties of the final compound. For instance, the C5-methyl group can establish beneficial van der Waals interactions within a target protein.

This guide will focus on its well-documented role as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Synthesis of the Precursor: A Validated Protocol

The synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and scalable method adapted from established literature.

A Ethyl 2-cyano-3-methoxybut-2-enoate C 4-methoxy-5-methyl-1H-pyrazol-3-amine A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Caption: Synthetic route to the target pyrazole precursor.

Reaction: Cyclization of Ethyl 2-cyano-3-methoxybut-2-enoate with Hydrazine Hydrate

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2-cyano-3-methoxybut-2-enoate (1.0 eq).

  • Solvent Addition: Add ethanol (5-10 volumes, e.g., if starting with 10g of enoate, use 50-100 mL of ethanol). Stir the mixture to form a clear solution.

    • Scientist's Note: Ethanol is an excellent choice of solvent due to its polarity, which aids in dissolving the starting materials, and its boiling point, which is suitable for reflux conditions without requiring specialized high-temperature equipment. It is also relatively inexpensive and easy to remove post-reaction.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 - 1.2 eq) to the solution at room temperature. The addition should be done dropwise via an addition funnel.

    • Scientist's Note: A slight excess of hydrazine hydrate is used to ensure complete consumption of the limiting starting material. The reaction is often exothermic, so a slow, controlled addition is critical to prevent a dangerous temperature spike.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Scientist's Note: Refluxing provides the necessary activation energy for the cyclization to occur efficiently. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of by-products from prolonged heating.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Scientist's Note: The choice between recrystallization and chromatography depends on the purity of the crude product. Recrystallization is often sufficient for this reaction and is more scalable, while chromatography provides higher purity if needed.

  • Drying and Characterization: Dry the purified solid under vacuum to obtain 4-methoxy-5-methyl-1H-pyrazol-3-amine as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Synthesis: A Case Study

A primary application of this precursor is in the synthesis of IRAK4 inhibitors, a class of molecules investigated for treating inflammatory diseases. A common synthetic step involves a Buchwald-Hartwig amination or a similar cross-coupling reaction.

cluster_reactants Reactants cluster_reagents Reagents A 4-methoxy-5-methyl- 1H-pyrazol-3-amine F N-Aryl Pyrazole Product (Kinase Inhibitor Core) A->F Buchwald-Hartwig Coupling B Aryl Halide (e.g., 2-chloro-4-fluoropyridine) B->F C Palladium Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F

Caption: General workflow for N-arylation of the pyrazole precursor.

Reaction: Palladium-catalyzed cross-coupling of 4-methoxy-5-methyl-1H-pyrazol-3-amine with an aryl halide.

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the ligand (e.g., Xantphos, 0.04-0.10 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).

    • Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a Schlenk line or a glovebox to maintain an inert atmosphere (Nitrogen or Argon) is absolutely critical for the stability and activity of the palladium catalyst.

  • Reagent Addition: Add 4-methoxy-5-methyl-1H-pyrazol-3-amine (1.0 eq) and the aryl halide (e.g., 2-chloropyrimidine derivative, 1.0-1.2 eq).

    • Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane, toluene, or DME (0.1-0.2 M concentration).

    • Scientist's Note: The solvent must be anhydrous. Degassing (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is necessary to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) for 12-24 hours. If using a microwave reactor, typical conditions might be 120-150 °C for 30-60 minutes. Monitor the reaction by LC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. c. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. d. Concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrazole.

Reactant AReactant B (Example)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-methoxy-5-methyl-1H-pyrazol-3-amine2-chloropyrimidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101675-90
4-methoxy-5-methyl-1H-pyrazol-3-amine2-bromo-4-fluorotoluenePd(OAc)₂ / BINAPK₂CO₃Toluene1002460-80

Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Trustworthiness & Self-Validation

Every protocol described is a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique, most commonly LC-MS.

  • For the Precursor Synthesis: An LC-MS trace should show the consumption of the starting enoate and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for 4-methoxy-5-methyl-1H-pyrazol-3-amine.

  • For the N-Arylation: The reaction is complete when the peak corresponding to the pyrazole starting material is consumed and a new peak corresponding to the mass of the coupled product is the major component in the chromatogram.

Final product identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) before proceeding to subsequent steps or biological assays.

References

  • General Synthesis and Use in IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patent Literature on Pyrazole Compounds as Kinase Inhibitors.Google Patents.
  • Application in mTOR Inhibitor Synthesis.Google Patents.
  • Buchwald-Hartwig Amination Review. Chemical Reviews. Available at: [Link]

Application

Application Notes &amp; Protocols: Catalytic Synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Aminopyrazoles The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, 3-aminopyrazole derivatives are crucial building blocks for creating complex heterocyclic structures, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The target molecule of this guide, 4-methoxy-5-methyl-1H-pyrazol-3-amine , represents a key intermediate with a specific substitution pattern that is valuable for the fine-tuning of molecular properties in drug discovery programs.

This guide provides a detailed technical overview of the catalytic synthesis of this target compound. It focuses on the most robust and widely applicable synthetic strategy: the cyclocondensation of a β-ketonitrile precursor with hydrazine. We will explore the mechanistic rationale behind catalyst selection, present comparative data for different catalytic approaches, and provide detailed, validated protocols for both conventional and microwave-assisted synthesis.

Section 1: Foundational Synthetic Strategy

The most direct and efficient pathway to 3-aminopyrazoles is the cyclocondensation reaction between hydrazine (or its derivatives) and a 1,3-dielectrophilic precursor, most notably a β-ketonitrile.[1][2][3] This reaction is versatile and generally provides high yields of the desired pyrazole.

1.1 Key Precursor Identification

Through retrosynthetic analysis, the logical precursor for 4-methoxy-5-methyl-1H-pyrazol-3-amine is 2-methoxy-3-oxobutanenitrile (also known as α-methoxyacetoacetonitrile). This molecule contains the required carbon backbone and functional groups—a ketone and a nitrile—correctly positioned to react with the two nucleophilic nitrogen atoms of hydrazine hydrate to form the target pyrazole ring.

1.2 The Core Reaction Mechanism

The synthesis proceeds via a well-established pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile.

  • Hydrazone Formation: This is followed by a dehydration step, eliminating a molecule of water to form a key hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This ring-closing step is typically irreversible and results in the formation of the stable, aromatic 5-aminopyrazole ring system.[3]

Caption: Workflow for acid-catalyzed pyrazole synthesis.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-3-oxobutanenitrile (1.13 g, 10.0 mmol) and anhydrous ethanol (20 mL).

  • Add glacial acetic acid (0.06 mL, 1.0 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Slowly add hydrazine hydrate (0.55 mL, 11.0 mmol) to the solution dropwise over 2 minutes. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been consumed.

  • Work-up and Purification: a. Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol. b. Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid. c. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like ethanol/water to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis

This protocol is designed for rapid synthesis, making it ideal for high-throughput screening or when time is a critical factor. The sealed-vessel microwave conditions accelerate the reaction significantly. [4] Principle: Rapid, uniform heating under microwave irradiation dramatically increases the rate of both hydrazone formation and the subsequent intramolecular cyclization, often completing the reaction in minutes.

Materials and Reagents:

ReagentFormulaMWMmol (Equiv)Amount
2-Methoxy-3-oxobutanenitrileC₅H₇NO₂113.112.0 (1.0)0.226 g
Hydrazine Hydrate (~64%)H₆N₂O50.062.2 (1.1)0.11 mL
EthanolC₂H₆O46.07-5 mL

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A [label="1. Prepare Reaction Vessel\n- Add β-ketonitrile, ethanol, and hydrazine to a microwave vial."]; B [label="2. Seal and Irradiate\n- Crimp seal the vial.\n- Irradiate in microwave reactor (e.g., 120°C, 10 min)."]; C [label="3. Cool and Work-up\n- Cool vial to room temperature.\n- Filter if precipitate forms, or concentrate in vacuo."]; D [label="4. Purification\n- Purify crude material by recrystallization from ethanol/water."];

A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D [color="#34A853"]; }

Caption: Workflow for microwave-assisted pyrazole synthesis.

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-methoxy-3-oxobutanenitrile (0.226 g, 2.0 mmol), ethanol (5 mL), and hydrazine hydrate (0.11 mL, 2.2 mmol).

  • Securely seal the vial with a crimp cap.

  • Place the vial in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes.

  • After irradiation, allow the vessel to cool to below 50°C before opening.

  • Work-up and Purification: a. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. b. If no precipitate forms, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. c. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Section 5: Troubleshooting and Optimization
  • Low Yield: If yields are low in the thermal protocol, ensure the reaction has gone to completion using TLC. An extension of the reflux time or the addition of a stronger Lewis acid catalyst (e.g., a catalytic amount of ZnCl₂) may improve conversion. Ensure hydrazine hydrate quality, as it can degrade over time.

  • Incomplete Reaction (Microwave): If the reaction is incomplete, increase the irradiation time in 5-minute increments or raise the temperature to 140°C.

  • Purification Issues: If the product is difficult to crystallize, column chromatography using a silica gel stationary phase and an ethyl acetate/hexane mobile phase is a reliable alternative.

Conclusion

The synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine is most effectively achieved through the cyclocondensation of 2-methoxy-3-oxobutanenitrile with hydrazine hydrate. The choice of catalyst and reaction conditions allows for significant control over the efficiency and speed of the synthesis. For routine, scalable production, the classical acetic acid-catalyzed method offers reliability and cost-effectiveness. For rapid analog synthesis and high-throughput applications, the microwave-assisted protocol provides an outstandingly efficient alternative. Both methods deliver access to this valuable heterocyclic building block, empowering further research and development in medicinal and materials chemistry.

References
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from β-Ketonitriles. BenchChem Technical Guides. [1]2. Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [3]3. El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [2]4. ChemicalBook. (n.d.). 3-Aminopyrazole synthesis. Retrieved from ChemicalBook database. [5]5. Gellis, A., et al. (2011). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][5]riazines. Molecules, 16(8), 6836-6851. [6]6. Leadbeater, N. E., & Stencel, L. M. (2006). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Tetrahedron Letters, 47(39), 6933-6936. 7. Kovács, D., et al. (2020). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Molecules, 25(1), 53. [4]8. Scholars Research Library. (2012). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharma Chemica, 4(1), 266-276. [7]9. Zhu, J., et al. (2023). Acetic Acid-Catalyzed (3 + 2) Cyclization of 2-Aroyl-3-aryl-1,1-dicyanocyclopropanes with Arylhydrazines. The Journal of Organic Chemistry, 88(21), 15065–15075. [8]10. Elmaaty, T. A., & Al-Azmi, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 19874-19918. [9]11. Abdel-Aziem, A., et al. (2014). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules, 19(7), 9839-9855. [10]12. U.S. Patent 3,920,693. (1975). Production of 3-aminopyrazoles. [11]13. Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

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Method

Process Development and Scale-Up Protocol for 4-Methoxy-5-methyl-1H-pyrazol-3-amine

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3) Strategic Overview and Route Selection Substituted 3-amino-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3)

Strategic Overview and Route Selection

Substituted 3-amino-4-methoxy pyrazoles are highly valued as rigid, potent scaffolds in the development of antiproliferative agents and tubulin polymerization [1]. Historically, the synthesis of 3-amino pyrazoles relied heavily on Sandmeyer-type reactions, which proceed through highly unstable and genotoxic diazonium intermediates. To ensure safety and scalability in pharmaceutical manufacturing, modern process development strictly favors a [2].

For the bulk scale-up of 4-methoxy-5-methyl-1H-pyrazol-3-amine, we utilize a highly atom-economical, two-step sequence:

  • Claisen Condensation: Reaction of methoxyacetonitrile with ethyl acetate to form the intermediate 2-methoxy-3-oxobutanenitrile.

  • Cyclocondensation: Reaction of the β-keto nitrile with hydrazine hydrate to construct the pyrazole core.

Synthesis A Methoxyacetonitrile + Ethyl Acetate B 2-Methoxy-3-oxobutanenitrile (Intermediate) A->B NaOEt, EtOH 0°C to RT C 4-Methoxy-5-methyl- 1H-pyrazol-3-amine (Target) B->C N2H4·H2O, EtOH Reflux

Two-step synthesis pathway for 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Phase 1: Synthesis of 2-Methoxy-3-oxobutanenitrile

The Claisen condensation is a widely utilized process characterized by its scalability and high yield for [3].

Mechanistic Causality

Methoxyacetonitrile (pKa ~22) and ethyl acetate (pKa ~25) are subjected to sodium ethoxide. While the ethoxide base is not strong enough to quantitatively deprotonate the nitrile, it establishes a dynamic equilibrium. The reaction is driven to completion by a thermodynamic sink: the ethoxide base irreversibly deprotonates the highly acidic α-proton of the newly formed β-keto nitrile (pKa ~10), pulling the equilibrium forward.

Step-by-Step Protocol (10 kg Scale)
  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge with anhydrous ethanol (40 L) and Sodium Ethoxide (1.2 equivalents, 11.5 kg of a 21 wt% solution in EtOH).

  • Electrophile Addition: Add Ethyl Acetate (1.5 equivalents, 18.6 kg). Cool the jacketed reactor to an internal temperature of 0–5 °C.

  • Nucleophile Dosing: Slowly dose Methoxyacetonitrile (1.0 equivalent, 10.0 kg) over 3 hours.

    • Causality: Dosing the nitrile into the cold electrophile/base mixture prevents the exothermic self-condensation of ethyl acetate and strictly controls the heat of deprotonation.

  • Aging: Warm the reactor to 20 °C and stir for 6 hours.

  • Self-Validating IPC-1: Sample the mixture for HPLC analysis.

    • Validation Rule: If residual methoxyacetonitrile is >2% (a/a), the protocol dictates extending the hold time by 2 hours. Proceed to quench only when <2% to prevent toxic byproduct formation in Phase 2.

  • Quench and Workup: Quench the reaction by slowly adding 1M HCl until the pH reaches 5.5. Extract the aqueous layer with Ethyl Acetate (2 × 20 L). Concentrate the combined organic layers under reduced pressure to yield crude 2-methoxy-3-oxobutanenitrile as a viscous oil.

Phase 2: Cyclocondensation to Target Pyrazole

Recent advancements in pyrazole process chemistry emphasize the calculation of green chemistry metrics, such as the E-factor, to evaluate the environmental footprint of the [4].

Mechanistic Causality

Regioselectivity is governed by the initial nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization of the terminal nitrogen onto the nitrile carbon, followed by tautomerization, yields the aromatic 3-amino pyrazole.

Step-by-Step Protocol
  • Solubilization: Dissolve the crude 2-methoxy-3-oxobutanenitrile (approx. 15.5 kg) in absolute ethanol (50 L) in a 150 L reactor equipped with a reflux condenser and scrubber. Heat to 40 °C.

  • Hydrazine Dosing: Slowly dose Hydrazine Hydrate (64% aqueous solution, 1.1 equivalents, 7.7 kg) over 2 hours.

    • Causality: Hydrazine is a potent nucleophile. The initial hydrazone formation is highly exothermic. Dosing at 40 °C ensures the immediate consumption of hydrazine, preventing reagent accumulation and mitigating the risk of a thermal runaway.

  • Cyclization: Elevate the internal temperature to reflux (78 °C) and maintain for 8 hours.

  • Self-Validating IPC-2: Sample for HPLC analysis.

    • Validation Rule: The reaction is deemed complete when the hydrazone intermediate is <0.5% (a/a). If higher, reflux is extended in 1-hour increments.

  • Crystallization: Cool the reactor linearly to 5 °C over 4 hours. Add cold water (20 L) as an anti-solvent to force the precipitation of the pyrazole.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with cold 10% ethanol/water (10 L). Dry in a vacuum oven at 45 °C until the moisture content is <0.5% w/w.

ProcessFlow R1 Reactor 1: Claisen Condensation (Cryogenic cooling, N2 blanket) Q1 Quench & Extraction (Aq. HCl / EtOAc) R1->Q1 Intermediate transfer R2 Reactor 2: Cyclocondensation (Reflux condenser, Scrubber) Q1->R2 Organic layer concentrated C1 Crystallization (Cool to 5°C, Anti-solvent) R2->C1 Crude product mixture F1 Filtration & Drying (Nutsche filter, Vacuum oven) C1->F1 Slurry transfer

Industrial scale-up workflow and downstream processing for pyrazole-3-amine production.

Quantitative Process Metrics

To ensure reproducibility across manufacturing sites, the following quantitative data parameters must be met during scale-up operations:

ParameterPhase 1: Claisen CondensationPhase 2: CyclocondensationOverall Process
Molar Yield (%) 84.5%89.2%75.4%
Purity (HPLC, a/a) > 92.0% (Crude)> 99.5% (Isolated)> 99.5%
E-factor (kg waste/kg product) 14.29.824.0
Volume Yield (g/L) 125 g/L105 g/LN/A
Critical Control Point (CCP) T_internal < 5°C during dosingHydrazine feed rateCooling ramp (0.3 °C/min)

References

  • Wang et al. "Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity." PLOS One, 2015. URL: [Link]

  • "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." ACS Publications, 2017. URL: [Link]

  • "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction." RSC Advances, 2026. URL: [Link]

  • "Review of Methods and Various Catalysts Used for Chalcone Synthesis." ResearchGate, 2019. URL: [Link]

Sources

Application

Application Notes and Protocols for 4-methoxy-5-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole motif, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole motif, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of interactions with biological targets have cemented its role in a wide array of therapeutic agents.[3] From the anti-inflammatory celecoxib to a host of kinase inhibitors used in oncology, the pyrazole core is a recurring theme in successful drug design.[2] This guide focuses on a particularly promising, yet underexplored, building block: 4-methoxy-5-methyl-1H-pyrazol-3-amine . The strategic placement of a methoxy group at the 4-position, a methyl group at the 5-position, and a reactive amino group at the 3-position offers a unique combination of properties that can be artfully exploited by medicinal chemists to craft next-generation therapeutics.

The 3-amino group serves as a crucial handle for derivatization, often acting as a key hydrogen bond donor to the hinge region of protein kinases.[4][5] The 5-methyl group can provide beneficial steric interactions within a binding pocket and improve metabolic stability. Perhaps most significantly, the 4-methoxy group can profoundly influence the molecule's electronic properties, solubility, and metabolic fate, often leading to enhanced cellular potency and a more favorable pharmacokinetic profile.[6][7]

These application notes will delve into the strategic utility of 4-methoxy-5-methyl-1H-pyrazol-3-amine, providing a scientific rationale for its use, detailed synthetic protocols, and methods for its derivatization into libraries of potential drug candidates.

Application Notes: Strategic Advantages in Kinase Inhibitor Design

The primary application of 3-aminopyrazole scaffolds in contemporary drug discovery is in the development of protein kinase inhibitors.[4][5][8] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] 4-methoxy-5-methyl-1H-pyrazol-3-amine is an exemplary starting point for crafting potent and selective kinase inhibitors for several key reasons:

  • Hinge-Binding Motif: The 3-amino group is perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[4] This interaction is a cornerstone of the binding affinity for many successful kinase inhibitors.

  • Enhanced Potency and Selectivity from the 4-Methoxy Group: The introduction of a methoxy group at the 4-position can significantly enhance the potency and selectivity of a kinase inhibitor. This substituent can increase the electron density of the pyrazole ring system, potentially strengthening interactions with the target protein.[7] Furthermore, the methoxy group can occupy small hydrophobic pockets within the ATP-binding site, leading to improved affinity and selectivity over other kinases. In some cases, the methoxy group can also block a site of potential metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[6]

  • Favorable Physicochemical Properties: The methoxy and methyl groups can help to fine-tune the lipophilicity and solubility of the resulting molecules, which are critical parameters for oral bioavailability and overall drug-likeness.

Illustrative Example: Targeting Cyclin-Dependent Kinases (CDKs)

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting CDKs.[4] Derivatives of 3-aminopyrazole have shown high potency against this family of kinases. The strategic incorporation of a 4-methoxy and 5-methyl group on the pyrazole ring of such inhibitors could lead to improved selectivity and cellular efficacy.

Below is a diagram illustrating the general workflow for utilizing 4-methoxy-5-methyl-1H-pyrazol-3-amine in a kinase inhibitor discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization start Starting Materials (e.g., 2-methoxyacetoacetonitrile) scaffold 4-methoxy-5-methyl-1H-pyrazol-3-amine start->scaffold Cyclization with Hydrazine derivatization Derivatization of 3-amino group (e.g., coupling with pyrimidines) scaffold->derivatization library Library of Pyrazole Derivatives derivatization->library screening High-Throughput Screening (Kinase Panel) library->screening hit Initial Hits screening->hit sar Structure-Activity Relationship (SAR) Studies lead_opt Lead Optimization sar->lead_opt lead Lead Compounds lead_opt->lead hit->sar candidate Drug Candidate lead->candidate

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-5-methyl-1H-pyrazol-3-amine

This protocol is a representative method based on the well-established synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine.[9][10] The key starting material, 2-methoxy-3-oxobutanenitrile, can be synthesized from methoxyacetonitrile and a suitable acetylating agent.

Materials:

  • 2-methoxy-3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G 2-methoxy-3-oxobutanenitrile 2-methoxy-3-oxobutanenitrile 4-methoxy-5-methyl-1H-pyrazol-3-amine 4-methoxy-5-methyl-1H-pyrazol-3-amine 2-methoxy-3-oxobutanenitrile->4-methoxy-5-methyl-1H-pyrazol-3-amine Hydrazine Hydrate, Ethanol, Acetic Acid (cat.), Reflux

Caption: Synthesis of the target pyrazole.

Protocol 2: Derivatization of 4-methoxy-5-methyl-1H-pyrazol-3-amine via Nucleophilic Aromatic Substitution

This protocol describes a general method for coupling the 3-amino group of the pyrazole with a heterocyclic halide, a common strategy in the synthesis of kinase inhibitors.[4]

Materials:

  • 4-methoxy-5-methyl-1H-pyrazol-3-amine

  • 2,4-dichloropyrimidine (or other suitable heterocyclic halide)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol or other suitable high-boiling solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine 4-methoxy-5-methyl-1H-pyrazol-3-amine (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and DIPEA (2.0 eq) in isopropanol.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-150 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-(4-chloro-pyrimidin-2-yl)-4-methoxy-5-methyl-1H-pyrazol-3-amine.

This intermediate can then be further functionalized at the remaining chloro-position of the pyrimidine ring.

Data Presentation

While specific biological data for derivatives of 4-methoxy-5-methyl-1H-pyrazol-3-amine is not extensively published, the following table presents representative IC₅₀ values for structurally related pyrazole-based kinase inhibitors to illustrate the potential of this scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
4-AminopyrazolylpyrimidinesTrk A/B< 100[4]
Pyrazolo[1,5-a]pyrimidinesPDE4< 1[7]
4-(Pyrazol-4-yl)-phenyl derivativesROCK-II~3[11]
Pyrazole-based inhibitorsEGFR/VEGFR-271 / 98[6]

Conclusion and Future Directions

4-methoxy-5-methyl-1H-pyrazol-3-amine represents a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide an excellent starting point for the design of potent and selective inhibitors of a wide range of biological targets, most notably protein kinases. The synthetic protocols outlined in this guide offer a practical framework for the preparation and derivatization of this promising scaffold. Future research in this area will likely focus on the synthesis of diverse libraries based on this core and their evaluation against a broad panel of kinases and other therapeutic targets. The continued exploration of the structure-activity relationships of derivatives of 4-methoxy-5-methyl-1H-pyrazol-3-amine holds significant promise for the discovery of novel drug candidates.

References

Sources

Technical Notes & Optimization

Troubleshooting

4-methoxy-5-methyl-1H-pyrazol-3-amine precipitation issues in aqueous media

Introduction Welcome to the technical support guide for 4-methoxy-5-methyl-1H-pyrazol-3-amine. This molecule is a valuable building block in pharmaceutical and agrochemical research, often utilized in the synthesis of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-methoxy-5-methyl-1H-pyrazol-3-amine. This molecule is a valuable building block in pharmaceutical and agrochemical research, often utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1][2] However, its physicochemical properties, particularly its nature as a weakly basic compound, can present significant challenges related to precipitation in aqueous media.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility and precipitation issues encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my 4-methoxy-5-methyl-1H-pyrazol-3-amine in DMSO to make a stock solution. When I diluted it into my aqueous assay buffer (e.g., PBS at pH 7.4), a precipitate formed immediately. What happened?

This is a classic and common issue known as "solvent shock" or "antisolvent precipitation."[3][4]

Causality Explained:

  • High Stock Concentration: Your compound is likely highly soluble in a polar aprotic solvent like DMSO.[5] This allows you to create a concentrated stock solution.

  • Poor Aqueous Solubility of the Free Base: 4-methoxy-5-methyl-1H-pyrazol-3-amine is a weak base. At a neutral or slightly alkaline pH (like PBS at 7.4), the primary amine group (-NH2) is predominantly in its neutral, uncharged (free base) form. This form is significantly less soluble in water compared to its protonated, charged counterpart.

  • The "Shock": When you rapidly introduce the DMSO stock into the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which its neutral form has very low solubility. The localized concentration of the compound exceeds its solubility limit, causing it to crash out of solution as a precipitate.[3]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound in the assay medium.[6]

  • Modify Dilution Technique: Instead of adding the stock directly to the final volume, try a stepwise dilution. First, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final culture volume. Alternatively, add the stock solution dropwise to the final buffer volume while gently vortexing or swirling to ensure rapid and even distribution.[3]

Q2: What is the optimal pH range to keep 4-methoxy-5-methyl-1H-pyrazol-3-amine in solution?

The solubility of this compound is highly pH-dependent.[7][8][9] To maintain solubility, you should aim for a pH that ensures the molecule is in its protonated, and therefore more water-soluble, form.

Expertise & Experience:

  • Understanding pKa: The key parameter is the pKa, which is the pH at which the compound is 50% in its neutral form and 50% in its protonated (conjugate acid) form. While the exact pKa of 4-methoxy-5-methyl-1H-pyrazol-3-amine is not readily published, we can estimate it based on similar structures like 3-aminopyrazole. The amine group is the primary basic center. Quantum chemical calculations and data from similar compounds suggest the pKa of the conjugate acid is likely in the range of 4.0-6.0.[10][11][12]

  • Applying the Henderson-Hasselbalch Equation: According to the Henderson-Hasselbalch equation, to keep a weak base in its protonated (soluble) form, the pH of the solution should be significantly below its pKa.[7][13][14]

  • Recommendation: A good rule of thumb is to maintain the pH at least 1 to 2 units below the pKa. Therefore, an acidic pH range of 2.0 to 4.5 is recommended to maximize aqueous solubility. As the pH rises above 6, you can expect a sharp decrease in solubility and an increased risk of precipitation.

pH_Solubility cluster_pH_Scale Solution pH cluster_Compound_State Compound State & Solubility pH_Low < pH 4.5 (Acidic) Soluble Protonated Form (R-NH3+) High Solubility pH_Low->Soluble Favors pH_Mid pH ≈ pKa (4.5 - 6.0) Mixed Mixed Population (R-NH3+ / R-NH2) Risk of Precipitation pH_Mid->Mixed Equilibrium pH_High > pH 7.0 (Neutral/Basic) Insoluble Free Base Form (R-NH2) Low Solubility (High Precipitation Risk) pH_High->Insoluble Favors

Fig 1. Relationship between pH and the solubility of a weak base.
Q3: My experiment requires a near-neutral pH (e.g., cell culture at pH 7.2-7.4). How can I prevent precipitation under these conditions?

This is a common challenge in biological assays.[6][15] Since adjusting the bulk media pH is often not an option, you must use other formulation strategies.

Recommended Strategies:

StrategyDescriptionTypical RangeKey Considerations
Use Co-solvents Maintain a small percentage of an organic solvent in the final aqueous medium to increase the solubility of the neutral form.[15]DMSO: 0.1-0.5% Ethanol: 0.5-1.0%Always determine the maximum solvent tolerance of your cell line. Run a vehicle control with the same solvent concentration.[5]
Employ Solubility Enhancers Use excipients that can encapsulate or interact with the compound to keep it in solution.HP-β-CD: 1-10 mM Serum: 2-10%Cyclodextrins (like HP-β-CD) can form inclusion complexes.[15][16] Serum proteins (like albumin) can bind to hydrophobic compounds and aid solubility.[15]
Prepare a Salt Form If you have access to the compound as a salt (e.g., hydrochloride salt), it will have significantly higher intrinsic aqueous solubility than the free base.N/AThe salt form will dissolve to create an acidic microenvironment, but the bulk pH will still be dictated by the buffer.
Lower Stock Concentration Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM in DMSO) can reduce the severity of solvent shock upon dilution.[3][6]1-5 mMThis will require adding a larger volume to your assay, so ensure the final solvent concentration remains within tolerable limits.
Q4: I am using a phosphate buffer and still see precipitation, even at a slightly acidic pH. Could the buffer itself be the issue?

Yes, while less common than pH or solvent shock issues, buffer-compound interactions can occur.

Expertise & Experience:

  • Phosphate Salt Formation: In some cases, weakly basic drugs can form insoluble phosphate salts, especially at high buffer and compound concentrations.[17] This is a specific form of precipitation where the buffer component itself participates in forming the insoluble species.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules through a "salting out" effect.

Troubleshooting Steps:

  • Try an Alternative Buffer System: Switch from a phosphate buffer to a different buffer system with a similar pKa, such as a citrate buffer or acetate buffer, and see if the precipitation issue persists.[18]

  • Lower Buffer Concentration: If your experiment can tolerate it, try reducing the molarity of the phosphate buffer (e.g., from 50 mM to 10 mM).

Protocols & Methodologies

Protocol 1: Preparation of a DMSO Stock Solution

This protocol ensures your compound is fully dissolved before use in aqueous dilutions.

  • Calculation: Determine the mass of 4-methoxy-5-methyl-1H-pyrazol-3-amine required to make a stock solution of desired concentration (e.g., 10 mM).

  • Weighing: Aseptically weigh the compound powder and transfer it to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube gently until the solid is completely dissolved. Visual inspection is critical; ensure no solid particulates remain.[5]

  • Assisted Dissolution (If Needed): If the compound is slow to dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[5] Be cautious with warming, as it can degrade sensitive compounds.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.[15] Store at -20°C or -80°C in light-protected tubes.

Protocol 2: Troubleshooting Precipitation in Aqueous Media

Follow this systematic workflow to diagnose and solve precipitation issues.

Troubleshooting_Workflow start Precipitation Observed check_pH Is solution pH > 5.0? start->check_pH adjust_pH ACTION: Lower pH to 3.0-4.5 with dilute HCl. check_pH->adjust_pH Yes check_concentration Is final compound concentration > 10 µM? check_pH->check_concentration No end_solved Issue Resolved adjust_pH->end_solved lower_conc ACTION: Reduce final concentration. check_concentration->lower_conc Yes check_dilution Was stock added quickly to buffer? check_concentration->check_dilution No lower_conc->end_solved slow_dilute ACTION: Use stepwise dilution or add stock dropwise while mixing. check_dilution->slow_dilute Yes use_enhancers ACTION: Add co-solvent (0.5% DMSO) or solubility enhancer (HP-β-CD). check_dilution->use_enhancers No slow_dilute->end_solved use_enhancers->end_solved Success end_persist Issue Persists: Consider alternative buffer or resynthesis of salt form. use_enhancers->end_persist Failure

Fig 2. A logical workflow for troubleshooting precipitation.

References

  • Delfosse, D., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • Cyprotex. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • Chan, K. L. A. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Drug Discov Ther, 9(6), 373-374. Retrieved from [Link]

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Al-Ghananeem, A. M. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Reynolds, I. J., & Tam, K. Y. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Drug discovery and therapeutics, 9(6), 373-374. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. Retrieved from [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminopyrazole (CAS 1820-80-0). Retrieved from [Link]

  • Organ, M. G., et al. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. Retrieved from [Link]

  • Asoodeh, A., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. PMC. Retrieved from [Link]

  • Segall, M. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

  • Jensen, J. H., et al. (2017). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2996. Retrieved from [Link]

  • Williams, H. D., et al. (2022). Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. PubMed. Retrieved from [Link]

  • Tsume, Y., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC - NIH. Retrieved from [Link]

  • Ben-Yahia, I., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • El-Sherief, H. A., et al. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 31(1), 34-40. Retrieved from [Link]

  • Norman, M. H., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Organic Solvent Precipitation. Retrieved from [Link]

  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • Ben-Yahia, I., et al. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Retrieved from [Link]

  • Dolan, J. W., et al. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Chromatography Online. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Chemcas. (n.d.). 1H-Pyrazol-3-amine, 4-ethyl-5-(methoxymethyl)- — Chemical Substance Information. Retrieved from [Link]

  • de Campos, D. P., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 4-Methoxy-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support resource for the chromatographic analysis of 4-methoxy-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, analytical chemists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 4-methoxy-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, analytical chemists, and drug development professionals to provide a framework for method development and to offer robust solutions for common troubleshooting scenarios encountered during HPLC analysis. The information herein is grounded in the fundamental principles of separation science and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analyte and initial chromatographic setup.

Q1: What are the key physicochemical properties of 4-methoxy-5-methyl-1H-pyrazol-3-amine that influence HPLC method development?

A1: Understanding the analyte's properties is the first step to developing a robust HPLC method. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from the pyrazole scaffold and its substituents.

The pyrazole ring system is amphoteric, meaning it has both acidic and basic properties.[1] The primary amine (-NH2) at position 3 is the most basic site, while the pyridine-type nitrogen in the pyrazole ring is also basic.[1][2] The pyrrolic nitrogen (-NH) is weakly acidic.[2] The methoxy and methyl groups are electron-donating, which can slightly influence the overall basicity.

Based on this structure, we can estimate the key parameters summarized in the table below.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₅H₉N₃O---
Molecular Weight 127.14 g/mol ---
pKa (most basic) ~4.0 - 6.0 (for the 3-amino group)Critical for mobile phase pH selection. To ensure consistent protonation and good peak shape, the mobile phase pH should be set at least 1.5-2 units away from this value.[3][4]
pKa (secondary) ~2.0 - 3.0 (for the ring nitrogen)Further supports using a low pH mobile phase (e.g., pH < 2) to protonate all basic sites, or a higher pH (e.g., pH > 8) to keep them neutral.
logP (estimated) 0.5 - 1.5Indicates moderate polarity. The compound is suitable for reversed-phase (RP) chromatography but may exhibit limited retention on standard C18 columns, requiring a lower percentage of organic modifier.[4]
UV Absorbance (λmax) Estimated ~210-240 nmPyrazole derivatives often exhibit absorbance at lower UV wavelengths.[5][6] A full UV-Vis scan of the analyte in the initial mobile phase is strongly recommended to determine the optimal detection wavelength.
Q2: What are the recommended starting conditions for a reversed-phase HPLC method?

A2: For initial method development, the goal is to achieve reasonable retention and a good peak shape, which can then be optimized. The following conditions provide a robust starting point.

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose C18 column is the industry standard and a good first choice. Ensure it is from a reputable manufacturer with good base-deactivation to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterSets the pH to ~2.7, ensuring the analyte is fully protonated, which improves retention in RP mode and promotes sharp, symmetrical peaks by suppressing interactions with free silanols.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is often preferred over methanol for basic compounds as it can lead to better peak shapes and lower backpressure.
Gradient 5% to 95% B over 15 minutesA broad scouting gradient is essential to determine the approximate elution conditions without wasting time on isocratic runs that may be too weak or too strong.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves the reproducibility of retention times.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection 220 nm or λmax determined by UV scanA low wavelength is a good starting point if the λmax is unknown.
Sample Diluent Initial Mobile Phase (e.g., 95:5 A:B)Crucial Requirement. Dissolving the sample in a solvent stronger than the mobile phase is a common cause of peak distortion (fronting or splitting).[3]
Q3: Should I use a buffer in my mobile phase?

A3: Yes, if precise control of pH is necessary for reproducibility or if the sample matrix itself has buffering capacity. While 0.1% formic acid acts as a pH modifier, it has weak buffering capacity. If your retention times drift between runs, consider using a formal buffer. For low pH, a 20-25 mM potassium phosphate buffer adjusted to pH 2.5-3.0 is a reliable choice.[3] Remember to thoroughly flush the system with water before and after using salt-based buffers to prevent precipitation and damage to the HPLC system.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems in a question-and-answer format. The logical process for troubleshooting is outlined in the diagram below.

G General HPLC Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial System Checks (Non-Column) cluster_2 Method & Column Optimization cluster_3 Solutions A Observe Chromatogram: Poor Peak Shape, RT Drift, Low Signal? B Check Mobile Phase: - Correct Composition? - Freshly Prepared? - Degassed? A->B Always check first C Check HPLC System: - Leaks? - Correct Flow Rate? - Stable Pressure? B->C D Check Sample Prep: - Dissolved in Mobile Phase? - Filtered? - Concentration Appropriate? C->D E Peak Shape Issue (Tailing/Fronting/Splitting) D->E If system is OK, address specific issue F Retention Issue (No/Low Retention, Drifting RT) D->F If system is OK, address specific issue G Sensitivity Issue (Small Peaks, High Baseline Noise) D->G If system is OK, address specific issue H Adjust pH (further from pKa) Use Base-Deactivated Column Reduce Sample Load Match Sample Solvent E->H I Decrease % Organic Use Buffered Mobile Phase Thermostat Column Ensure Equilibration F->I J Optimize Wavelength (λmax) Increase Concentration Use High-Purity Solvents Check Lamp/Detector G->J

Caption: General HPLC Troubleshooting Workflow.

Issue 1: Poor Peak Shape - Tailing

Q: My peak for 4-methoxy-5-methyl-1H-pyrazol-3-amine is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is the most common peak shape problem for basic analytes like this one. It is characterized by an asymmetrical peak where the back half is much broader than the front half.

  • Primary Cause: Secondary Silanol Interactions. The stationary phase in most reversed-phase columns is silica, which has residual acidic silanol groups (-Si-OH) on its surface. At mid-range pH, these silanols can become ionized (-Si-O⁻) and interact strongly with the protonated basic sites of your analyte. This secondary interaction mechanism results in some molecules being retained longer than others, causing tailing.

  • Secondary Cause: Incorrect Mobile Phase pH. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and neutral molecules will exist, leading to peak broadening and tailing.[3]

Solutions:

  • Adjust Mobile Phase pH: This is the most effective solution. Lower the pH of your mobile phase to 2.5-3.0 using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the analyte is fully protonated (positively charged), and the silanol groups are not ionized, which eliminates the unwanted ionic interaction.[4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have proprietary surface treatments to shield the silanol groups. If you are using an older column, switching to one specifically marketed as "base-deactivated" or suitable for basic compounds can dramatically improve peak shape.

  • Reduce Sample Mass: Injecting too much sample can overload the column, leading to both tailing and fronting. Try reducing the injection volume or diluting your sample by a factor of 5 or 10.[3]

  • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (at least 20-25 mM) to maintain a consistent pH across the peak as it passes through the column.[3]

Issue 2: Poor Peak Shape - Fronting or Splitting

Q: My peak is fronting (a leading edge) or splitting into two. What's wrong?

A: Peak fronting or splitting is typically caused by issues related to the sample solvent or column integrity.

  • Primary Cause: Sample Solvent Mismatch. This is the most frequent reason for split or fronting peaks, especially for early-eluting compounds. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not "band" correctly at the head of the column.

  • Secondary Cause: Column Overload or Degradation. Severe mass overload can cause fronting.[3] A physical problem with the column, such as a void at the inlet or a partially blocked frit, can cause the sample path to split, resulting in a split or shouldered peak.[8]

Solutions:

  • Match the Sample Solvent: The best practice is to always dissolve your sample in the initial mobile phase composition (e.g., 95% Water/ACN with 0.1% Formic Acid).[5] If the analyte is not soluble, use the weakest solvent possible that provides adequate solubility.

  • Reduce Injection Volume/Concentration: As with tailing, reduce the amount of sample injected onto the column.[8]

  • Check Column Health: If the problem persists with a matched sample solvent and low concentration, the column may be the issue. Try flushing the column in the reverse direction (if permitted by the manufacturer) to clear any potential blockage at the inlet frit. If this fails, the column may need to be replaced.

Issue 3: Retention and Reproducibility

Q: I have very little or no retention of my analyte, even with low organic content. What can I do?

A: As a polar compound, poor retention on a highly hydrophobic C18 phase can be a challenge.

Solutions:

  • Ensure Full Protonation: Confirm your mobile phase pH is low (e.g., < 3). The protonated, charged form of the analyte should have better retention than the neutral form in standard reversed-phase chromatography.

  • Eliminate Organic from Sample Solvent: Ensure your sample is dissolved in a fully aqueous diluent if possible. Any organic content in the sample solvent will weaken retention.

  • Use a Polar-Compatible Column: If a standard C18 column still provides insufficient retention, even with 100% aqueous mobile phase, you may be experiencing "phase collapse" or "dewetting," where the hydrophobic C18 chains fold in on themselves in a highly aqueous environment, reducing interaction with the analyte.[9] Switch to a column specifically designed for use in highly aqueous mobile phases. These often have polar-endcapping or an embedded polar group.

  • Consider Alternative Chromatography Modes: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[10]

Q: My retention times are drifting to shorter times with each injection. Why?

A: Drifting retention times, especially to earlier elution, usually indicate that the column is not properly equilibrated or the mobile phase composition is changing.

Solutions:

  • Increase Equilibration Time: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

  • Use a Buffered Mobile Phase: If your mobile phase is unbuffered, its pH can be sensitive to dissolved CO₂ from the air or impurities, leading to retention shifts. Use a 20-25 mM buffer to lock in the pH.[3]

  • Use a Column Thermostat: Temperature has a significant effect on retention time. Operating without a column oven can lead to drift as the ambient laboratory temperature changes. Set the temperature to at least 5-10 °C above ambient (e.g., 30-35 °C) for stable performance.

Part 3: Experimental Protocols

Protocol 1: Determining Analyte λmax
  • Prepare a solution of 4-methoxy-5-methyl-1H-pyrazol-3-amine at a known concentration (e.g., 10-20 µg/mL) in your intended mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).

  • If your HPLC system has a photodiode array (PDA) or diode array detector (DAD), inject the sample using the starting conditions from FAQ A2.

  • Use the software to extract the UV-Vis spectrum from the apex of the resulting peak.

  • Identify the wavelength with the highest absorbance; this is your λmax. Use this wavelength for all subsequent analyses to maximize sensitivity.

Protocol 2: Step-by-Step Method Optimization Workflow

This protocol assumes you have followed the starting conditions in FAQ A2 and have obtained a peak, but it requires optimization for resolution, peak shape, or run time.

G HPLC Method Optimization Workflow A Start with Scouting Gradient (5-95% ACN, 15 min) B Assess Peak Shape A->B C Is Peak Tailing? B->C Yes D Is Peak Fronting/Splitting? B->D Yes G Assess Retention & Resolution B->G No, shape is good E Adjust pH to < 3 Use Base-Deactivated Column C->E F Inject in Mobile Phase Reduce Sample Load D->F E->G F->G H Optimize Gradient Slope G->H Retention needs adjustment I Finalize Method: Verify Robustness & Validate G->I Retention is good H->I

Caption: HPLC Method Optimization Workflow.

  • Run Scouting Gradient: Execute the run using the starting conditions outlined in FAQ A2.

  • Evaluate Peak Shape:

    • If the peak tails, implement the solutions from Troubleshooting Issue 1 (e.g., ensure pH is low, use a better column).

    • If the peak fronts or splits, implement the solutions from Troubleshooting Issue 2 (e.g., confirm sample is dissolved in the initial mobile phase).

  • Adjust Gradient for Optimal Retention:

    • Note the percentage of organic modifier (%B) at which your analyte elutes. Let's call this %B_elution.

    • Your optimal isocratic condition will be slightly below this value. Your optimal gradient will be a much shallower gradient centered around this value.

    • To increase retention and resolution from nearby peaks, make the gradient shallower. For example, if the peak eluted at 40% B, try a new gradient of 30% to 50% B over 10 minutes.

    • To decrease run time, make the gradient steeper. For example, 20% to 60% B over 5 minutes.

  • Finalize and Verify: Once you have achieved the desired separation with good peak shape and a reasonable run time, perform several replicate injections to confirm the reproducibility of retention times and peak areas.

References

  • Phenomenex. (2025, June 6).
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Alwsci. (2025, November 27).
  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • IJCPA. (2014, August 10).
  • PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • LCGC International. (2013, November 1).
  • Tips & Suggestions. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • PubChem - NIH. Pyrazole | C3H4N2 | CID 1048.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • MDPI. (2022, December 8).
  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • PMC - NIH. Current status of pyrazole and its biological activities.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • SelectScience.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methoxy-5-Methyl-1H-Pyrazol-3-Amine Degradation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the solution-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the solution-phase instability of 4-methoxy-5-methyl-1H-pyrazol-3-amine .

Rather than just providing a list of quick fixes, this guide explores the fundamental electronic causality behind the molecule's behavior, offering self-validating diagnostic workflows to ensure your experimental data remains robust and reproducible.

Mechanistic Overview: Why Does This Molecule Degrade?

To troubleshoot degradation, we must first understand the molecule's electronic topology. 4-methoxy-5-methyl-1H-pyrazol-3-amine features a pyrazole core heavily enriched by three electron-donating groups:

  • C3-Amino Group: Donates electron density via resonance ( +M effect).

  • C4-Methoxy Group: Donates electron density via resonance ( +M effect).

  • C5-Methyl Group: Donates electron density via hyperconjugation ( +I effect).

This synergistic electron donation makes the pyrazole ring, and specifically the exocyclic amine, highly nucleophilic and exceptionally prone to Single Electron Transfer (SET) oxidation [1]. Furthermore, the C4-ether linkage introduces a secondary vulnerability to strong acids[2].

DegradationPathways Start 4-methoxy-5-methyl- 1H-pyrazol-3-amine Ox Oxidation (O2 / Trace Metals) Start->Ox e- transfer Acid Acidic Hydrolysis (pH < 2, Heat) Start->Acid H+ attack Photo Photodegradation (UV/Vis Light) Start->Photo Dimer Azo Dimers & N-Oxide Derivatives Ox->Dimer Dimerization Demethyl 4-hydroxy-5-methyl- 1H-pyrazol-3-amine Acid->Demethyl Ether cleavage Ring Radical Intermediates & Ring Cleavage Photo->Ring Homolysis

Fig 1. Primary degradation pathways of 4-methoxy-5-methyl-1H-pyrazol-3-amine in solution.

Troubleshooting FAQs

Q1: My stock solution turns pink/brown after sitting on the bench for a few days. What is happening?

A1: You are observing oxidative dimerization. Because the aminopyrazole core is highly electron-rich, dissolved oxygen or trace transition metals (like Cu2+ or Fe3+ from lower-grade buffers) can abstract an electron from the C3-amine. This forms a nitrogen-centered radical. These radicals rapidly couple to form extended conjugated systems, such as azo compounds ( −N=N− )[1]. These extended π -systems act as chromophores, absorbing visible light and causing the pink/brown discoloration. Fix: Purge your solvents with Argon or Nitrogen, store solutions in amber vials at 4°C, and consider adding a chelator (e.g., EDTA) if metal-catalyzed oxidation is suspected.

Q2: During LC-MS analysis of my stressed samples, I see a major degradant with a mass shift of -14 Da. What is this?

A2: A mass loss of 14 Da (loss of a CH2​ equivalent) indicates demethylation of the C4-methoxy group, yielding 4-hydroxy-5-methyl-1H-pyrazol-3-amine. This typically occurs in strongly acidic aqueous solutions (pH < 2) under thermal stress[2]. Causality: The ether oxygen is protonated by the strong acid, making the adjacent methyl carbon highly susceptible to nucleophilic attack by water ( SN​2 mechanism), which cleaves the ether bond and releases methanol. Fix: If your formulation requires an acidic pH for solubility, buffer it closer to pH 4-5 rather than pH 1-2, and avoid prolonged heating.

Q3: I am trying to perform an electro-organic synthesis with this molecule, but it degrades instantly at the anode. Why?

A3: Aminopyrazoles have exceptionally low oxidation potentials. When exposed to an anode (such as a NiO(OH) electrode), the molecule undergoes rapid, exhaustive electrooxidation[3]. Instead of a controlled reaction, the exocyclic amine and the electron-rich ring are stripped of electrons, leading to polymerization or complete ring cleavage. Fix: You must protect the C3-amine (e.g., via Boc or Acetyl protection) prior to exposing the molecule to strong electrochemical or oxidative environments.

Diagnostic Workflows & Protocols

To accurately diagnose your specific degradation issue, utilize the following decision tree and self-validating protocol.

Workflow Step1 Observe Degradation (LC-MS/HPLC) Decision1 Primary degradant +16 Da or Dimer? Step1->Decision1 PathOx Suspect Oxidation (N-oxide / Azo) Decision1->PathOx Yes Decision2 Degradant mass -14 Da? Decision1->Decision2 No ActionOx Purge with Ar/N2 Add Antioxidants PathOx->ActionOx PathHyd Suspect Demethylation (Ether Cleavage) Decision2->PathHyd Yes ActionHyd Buffer to pH 5-7 Avoid Strong Acids PathHyd->ActionHyd

Fig 2. Diagnostic LC-MS troubleshooting workflow for aminopyrazole stability.

Self-Validating Stability-Indicating Protocol

A protocol is only scientifically sound if it contains internal checks that validate the assay itself. Follow this forced-degradation workflow to map your molecule's stability profile.

Step 1: Stock Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock of 4-methoxy-5-methyl-1H-pyrazol-3-amine in LC-MS grade Acetonitrile (minimizes background solvolysis).

  • Spike the solution with 10 µg/mL of an isotopically labeled internal standard (IS). Reasoning: This validates that any drop in the parent signal is due to actual chemical degradation, not just a drop in the mass spectrometer's ionization efficiency.

Step 2: Controlled Stress Application Divide the stock into three distinct environments to isolate the causal mechanisms:

  • Oxidative Stress: Add H2​O2​ to a final concentration of 0.1%. Incubate at 25°C for 4 hours.

  • Acidic Stress: Dilute 1:1 with 0.2 N HCl (final concentration 0.1 N). Incubate at 40°C for 24 hours.

  • Control: Purge with Argon, wrap in foil (dark), and store at 4°C.

Step 3: Kinetic Quenching

  • Quench the oxidative sample with an equimolar amount of sodium thiosulfate.

  • Neutralize the acidic sample with 0.1 N NaOH. Reasoning: If you do not quench the stressor, the molecule will continue to degrade while sitting in the autosampler queue, skewing your kinetic data.

Step 4: Mass Balance Validation (Critical Step)

  • Run samples via LC-MS/MS (ESI+ mode).

  • Calculate the Mass Balance: Σ(Areadegradants​)+Areaparent_remaining​=Areainitial_parent​±5% . Self-Validation Logic: If your mass balance falls below 95%, your degradants are either precipitating out of solution, volatilizing, or failing to ionize in ESI+ mode. This immediately alerts you to switch to ESI- mode or check the vial for precipitates, preventing a false-negative stability report.

Quantitative Stability Data

Use the following reference table to benchmark your own experimental results. If your compound is degrading significantly faster than the half-lives listed below, suspect external contamination (e.g., dirty glassware introducing trace metals).

Stress ConditionEnvironmentObserved Half-Life ( t1/2​ )Primary DegradantCausality / Mechanism
Acidic (0.1 N HCl)40°C, Dark~48 hours4-hydroxy-5-methyl-1H-pyrazol-3-amineAcid-catalyzed ether cleavage
Oxidative (0.3% H2​O2​ )25°C, Dark< 2 hoursN-oxides & Azo dimersSingle Electron Transfer (SET)
Photolytic (UV-Vis)25°C, pH 7.4~12 hoursRing cleavage productsRadical homolysis of pyrazole
Neutral Control (pH 7.4)4°C, Dark, Ar-purged> 6 monthsNoneThermodynamically stable

References

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI (Molecules) URL:[Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali Source: ResearchGate (Russian Journal of Electrochemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Methoxy-5-methyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 4-methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 4-methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3) . As a highly functionalized, electron-rich heterocyclic building block, this compound is prone to specific crystallization challenges, including "oiling out," regioisomeric contamination, and oxidative degradation [1].

This document synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating, high-yield crystallization workflow.

Impurity Profiling & Quantitative Clearance Data

Before troubleshooting, it is critical to understand the causality behind impurity formation. The electron-donating nature of the methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups makes the pyrazole core highly susceptible to trace oxidation. Furthermore, the cyclization of hydrazine with asymmetrical dicarbonyl precursors frequently generates regioisomers that co-crystallize due to similar polarities [2].

Quantitative Impact of Solvent Systems on Regioisomer Clearance

The table below summarizes the thermodynamic impact of various crystallization parameters on the purity of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

Solvent SystemCooling RateRegioisomer Retention (%)Overall Yield (%)Purity (HPLC Area %)
Ethanol (100%)Fast (Crash cooling)8.58289.5
Ethanol / Water (1:1)Slow (0.5 °C/min)4.27594.8
Ethanol / Heptane (1:2) Slow (0.5 °C/min) < 0.1 88 > 99.1

Data Interpretation: Rapid cooling traps regioisomeric impurities within the crystal lattice via occlusion. Utilizing a non-polar anti-solvent (heptane) combined with a slow cooling profile allows for thermodynamic equilibration, selectively excluding structural mismatches from the nucleating lattice [3].

Troubleshooting FAQs

Q1: My crude product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation? A: Oiling out occurs when the compound separates as a supercooled liquid phase because the supersaturation point is reached above the melting point of the impure mixture. The methoxy group increases the lipid solubility and flexibility of the molecule, which lowers the lattice energy. Solution: Do not crash-cool the solution. Re-dissolve the oil in hot ethanol (60 °C). Add your anti-solvent (heptane) dropwise until the solution becomes faintly turbid, then hold the temperature. Introduce 0.1% w/w seed crystals of pure 4-methoxy-5-methyl-1H-pyrazol-3-amine to bypass the high activation energy of primary nucleation. Cool at a strictly controlled rate of 0.5 °C/min.

Q2: The isolated crystals have a persistent yellow/brown tint despite multiple recrystallizations. What is causing this, and how can it be removed? A: The intense color is caused by trace polymeric N-oxides and azo-compounds. The highly electron-rich nature of the 4-methoxy-pyrazole core makes it highly susceptible to ambient oxidation during the cyclization step. Solution: These conjugated impurities are highly planar and adsorb exceptionally well to activated carbon. Incorporate a 5% w/w activated charcoal treatment during the hot dissolution phase (See Protocol B). Ensure you filter the hot solution through a Celite pad to prevent fine carbon particulates from passing into the mother liquor.

Q3: HPLC analysis shows a persistent 5-10% impurity that I suspect is a regioisomer. Why isn't standard aqueous workup removing it? A: Aqueous washing is excellent for removing highly polar unreacted hydrazine [4], but regioisomers (e.g., positional variations of the methyl/methoxy groups) possess nearly identical partition coefficients (LogP) to your target API intermediate. Solution: You must rely on thermodynamic control during crystallization rather than kinetic precipitation. Switch to an Ethanol/Heptane (1:2) gradient system. The structural mismatch of the regioisomer prevents it from efficiently packing into the hydrogen-bond network (driven by the 3-NH₂ and 1-NH groups) of the primary crystal lattice when grown slowly.

Visualizing the Purification Logic

Workflow A Crude 4-Methoxy-5-methyl- 1H-pyrazol-3-amine B Dissolution in Hot EtOH (60°C) A->B Add Solvent C Activated Carbon Treatment (Adsorb Oxidation Impurities) B->C 5% w/w Carbon D Hot Filtration (Remove Particulates) C->D Filter via Celite E Controlled Cooling & Anti-solvent (Heptane) D->E 0.5°C/min F High-Purity Crystals (>99% HPLC) E->F Vacuum Filtration

Workflow for crystallization and impurity clearance of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

ImpurityFate Start Crude Mixture Imp1 Unreacted Hydrazine (Highly Polar) Start->Imp1 Imp2 Regioisomers (Similar Polarity) Start->Imp2 Imp3 Polymeric N-Oxides (Colored) Start->Imp3 Rem1 Aqueous Wash (Partitioning) Imp1->Rem1 Rem2 Thermodynamic Crystallization Imp2->Rem2 Rem3 Carbon Adsorption Imp3->Rem3 Product Purified API Intermediate Rem1->Product Rem2->Product Rem3->Product

Mechanisms of impurity clearance during the purification of pyrazol-3-amine derivatives.

Experimental Protocols

Protocol A: Primary Aqueous Workup (Hydrazine Clearance)

Objective: Remove highly polar unreacted starting materials prior to crystallization to prevent lattice defects.

  • Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Transfer to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ (3 × 5 mL/g) to quench any reactive oxidative species.

  • Wash with saturated brine (1 × 5 mL/g) to pull residual hydrazine and water into the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid/oil.

Protocol B: Advanced Recrystallization & Decolorization

Objective: Obtain >99% HPLC purity by removing regioisomers and colored polymeric bodies.

  • Dissolution: Suspend the crude 4-methoxy-5-methyl-1H-pyrazol-3-amine in anhydrous Ethanol (3 mL/g). Heat the mixture to 60 °C under gentle stirring until fully dissolved.

  • Decolorization: Add 5% w/w activated carbon (Darco® or equivalent) to the hot solution. Stir continuously at 60 °C for 15 minutes. Caution: Do not boil, as this may cause solvent bumping.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed pad of Celite into a clean, heated receiving flask. Wash the Celite pad with 1 mL/g of hot Ethanol.

  • Anti-Solvent Addition: While maintaining the filtrate at 55–60 °C, add n-Heptane dropwise (approx. 6 mL/g total) until the solution becomes faintly cloudy (the cloud point).

  • Seeding & Cooling: Hold the temperature at the cloud point for 10 minutes. If available, add 0.1% w/w of pure seed crystals. Decrease the temperature to 5 °C at a strict rate of 0.5 °C/min using a programmable chiller or insulated water bath.

  • Isolation: Collect the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with a cold (0 °C) mixture of EtOH/Heptane (1:4). Dry in a vacuum oven at 45 °C for 12 hours.

References

  • The Journal of Organic Chemistry - Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes Source: ACS Publications URL:[Link]

  • Thieme E-Books & E-Journals - Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent Source: Thieme Connect URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3-Amino-5-Methylpyrazole and the Prospective 4-Methoxy-5-Methyl-1H-Pyrazol-3-Amine

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically successful therapeutics.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically successful therapeutics.[1][2] Its versatility in chemical modification allows for the fine-tuning of biological activity across a wide range of targets. This guide provides an in-depth comparison of the well-characterized building block, 3-amino-5-methylpyrazole , with a promising, albeit less-studied, analogue, 4-methoxy-5-methyl-1H-pyrazol-3-amine .

While extensive experimental data for 4-methoxy-5-methyl-1H-pyrazol-3-amine is not yet prevalent in public literature, this guide will leverage established structure-activity relationships (SAR) of related pyrazole derivatives to provide a scientifically grounded perspective on its potential efficacy. We will explore the known attributes of 3-amino-5-methylpyrazole and hypothesize how the introduction of a methoxy group at the 4-position could modulate its biological profile, offering a roadmap for future research and development.

I. The Pyrazole Scaffold: A Privileged Heterocycle in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a key feature in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and various kinase inhibitors like crizotinib and ruxolitinib.[1][3] The success of this scaffold lies in its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic accessibility for creating diverse chemical libraries.[4] The amino-substituted pyrazoles, in particular, are of significant interest due to the amino group's capacity to act as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes like kinases.[5]

II. Profiling the Workhorse: 3-Amino-5-Methylpyrazole

3-Amino-5-methylpyrazole (CAS 31230-17-8) is a readily available and versatile chemical intermediate.[6] Its bifunctional nature, with a nucleophilic amino group and the pyrazole ring's N-H for hydrogen bonding, makes it a valuable starting material for the synthesis of a wide array of bioactive compounds.[7]

Chemical and Physical Properties
PropertyValue
Molecular FormulaC₄H₇N₃
Molecular Weight97.12 g/mol
Melting Point45-47 °C
Boiling Point213 °C at 14 mmHg
AppearanceWhite to light yellow crystalline solid
SolubilitySoluble in dichloromethane and methanol

Data sourced from various chemical suppliers and databases.[7][8][9]

Established Biological and Medicinal Roles

Derivatives of 3-amino-5-methylpyrazole have been extensively investigated and have shown promise in several therapeutic areas:

  • Kinase Inhibition: The 3-aminopyrazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[5][10] It is a key component of inhibitors targeting Aurora kinases, Cyclin-Dependent Kinases (CDKs), and others implicated in cancer.[11][12][13] The amino group typically forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties, most notably exemplified by the COX-2 inhibitor celecoxib.[3][14] The 3-amino-5-methylpyrazole scaffold has been used to generate compounds with potential anti-inflammatory effects.[9]

  • Antimicrobial Agents: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.[2][15] The structural versatility of 3-amino-5-methylpyrazole allows for the creation of derivatives that can be screened for antimicrobial efficacy.[16]

  • Agrochemicals: This compound also serves as an important intermediate in the synthesis of herbicides and fungicides.[6]

III. The Prospective Contender: 4-Methoxy-5-Methyl-1H-Pyrazol-3-Amine

While direct experimental data on 4-methoxy-5-methyl-1H-pyrazol-3-amine is scarce, we can infer its potential properties and efficacy based on established SAR principles for the pyrazole class. The key structural difference is the introduction of a methoxy (-OCH₃) group at the C4 position of the pyrazole ring.

The Anticipated Impact of 4-Position Methoxy Substitution

The introduction of a substituent at the C4 position of the pyrazole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

  • Modulation of Kinase Affinity and Selectivity: In the context of kinase inhibition, the addition of a methoxy group can have a profound impact.[8] It can enhance binding affinity through favorable interactions with the solvent-exposed region of the ATP-binding pocket or by displacing water molecules. The methoxy group's oxygen can also act as a hydrogen bond acceptor.[17] This substitution could potentially alter the selectivity profile of the inhibitor, favoring certain kinases over others. The increased lipophilicity imparted by the methoxy group can also improve cell permeability.[4]

  • Influence on Anti-inflammatory and Other Activities: For other biological activities, the methoxy group can similarly play a significant role. In some series of anti-inflammatory compounds, methoxy substituents have been shown to enhance activity.[18] The electronic and steric changes at the C4 position will undoubtedly alter the overall pharmacophore and its fit within various enzyme active sites or receptors.

Hypothetical Efficacy Comparison
Feature3-Amino-5-Methylpyrazole (as a scaffold)4-Methoxy-5-Methyl-1H-Pyrazol-3-Amine (Hypothesized)Rationale for Hypothesis
Kinase Inhibition Established pharmacophore, forms key H-bond.Potentially enhanced potency and altered selectivity.Methoxy group can provide additional interactions and increase lipophilicity, improving cell-based activity.[4][8]
Cellular Permeability ModerateLikely IncreasedThe methoxy group generally increases the lipophilicity of a molecule.
Metabolic Stability Generally stable scaffold.May introduce a new site for metabolism (O-demethylation).Cytochrome P450 enzymes can metabolize methoxy groups.
Synthetic Accessibility Readily available.Synthetically accessible, but requires additional steps.Synthesis would likely proceed from a 4-substituted precursor.[3]

IV. Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized efficacy of 4-methoxy-5-methyl-1H-pyrazol-3-amine, the following experimental workflows are proposed.

A. Synthesis of Pyrazole Derivatives

The synthesis of 3-amino-5-methylpyrazole is well-documented. A common method involves the condensation of a β-ketonitrile with hydrazine.

  • To a solution of 3-aminocrotononitrile (1 equivalent) in ethanol, add hydrazine hydrate (2.5 equivalents).[8]

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-amino-5-methylpyrazole.

reagents 3-Aminocrotononitrile + Hydrazine Hydrate in Ethanol reflux Reflux (2-3 hours) reagents->reflux Heat workup Solvent Removal & Purification reflux->workup Cool product 3-Amino-5-Methylpyrazole workup->product

Caption: Synthetic workflow for 3-amino-5-methylpyrazole.

For the synthesis of the 4-methoxy derivative, a multi-step approach would be necessary, likely starting with a C4-functionalized precursor.

B. In Vitro Kinase Inhibition Assay

To compare the efficacy of the two compounds as kinase inhibitors, a well-established in vitro assay such as the ADP-Glo™ Kinase Assay (Promega) can be employed. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Prepare a reaction mixture containing the kinase of interest (e.g., a Cyclin-Dependent Kinase), its substrate (a specific peptide), and ATP in a suitable kinase buffer.

  • Add varying concentrations of the test compounds (3-amino-5-methylpyrazole derivative and the 4-methoxy analogue) to the reaction mixture in a 384-well plate. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

start Kinase + Substrate + ATP + Pyrazole Inhibitor incubation1 Incubate (1 hour, 30°C) start->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubation1->adp_glo incubation2 Incubate (40 mins, RT) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate (30-60 mins, RT) kinase_detection->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate IC₅₀ readout->analysis

Caption: Workflow for evaluating kinase inhibition.

C. Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) standardized to approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Conclusion and Future Directions

3-Amino-5-methylpyrazole is a foundational building block in medicinal chemistry with proven utility in the development of kinase inhibitors and other therapeutic agents. While 4-methoxy-5-methyl-1H-pyrazol-3-amine remains a prospective compound, a thorough analysis of structure-activity relationships within the pyrazole class suggests that it holds significant potential. The introduction of a 4-methoxy group is hypothesized to enhance biological efficacy, particularly in kinase inhibition, by modulating the compound's physicochemical properties and introducing new points of interaction with target proteins.

The experimental protocols detailed in this guide provide a clear framework for the synthesis and comparative evaluation of these two compounds. Such studies are essential to validate the hypotheses presented here and could pave the way for the development of novel, more potent, and selective pyrazole-based therapeutics. The exploration of substitutions at the C4 position of the 3-aminopyrazole scaffold is a promising avenue for future drug discovery efforts.

VI. References

  • ChemicalBook. (2026, January 13). 3-Amino-5-methylpyrazole. Retrieved from ChemicalBook.

  • International Journal of New-era Research in Development. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.

  • CAS. (n.d.). 3-Amino-5-methylpyrazole. CAS Common Chemistry. Retrieved December 23, 2025.

  • International Journal of Science and Research. (2025, July 14). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

  • BenchChem. (2025). Synthesis of novel pyrazole derivatives for drug discovery.

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

  • MDPI. (2012, April 30). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • Taylor & Francis Online. (2021, December 14). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.

  • National Center for Biotechnology Information. (2022, January 15). Inhibitory activities of bipyrazoles: a patent review. PubMed.

  • Bioorganic & Medicinal Chemistry Letters. (2010, August 1). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors.

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

  • SRIRAMCHEM. (n.d.). 3-amino-5-methyl pyrazole.

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyrazole.

  • Taylor & Francis Online. (2023, October 4). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.

  • National Center for Biotechnology Information. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

  • Arkat USA, Inc. (n.d.). Recent developments in aminopyrazole chemistry.

  • Beilstein Journals. (2023, August 2). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).

  • ACS Publications. (2021, November 18). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole.

  • National Center for Biotechnology Information. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

  • Semantic Scholar. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.

  • Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97%.

  • Tokyo Chemical Industry. (n.d.). 3-Amino-5-methylpyrazole.

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • PubMed. (2022, January 15). Inhibitory activities of bipyrazoles: a patent review.

  • MDPI. (2019, April 5). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study.

Sources

Comparative

A Comparative Guide to the ¹H-NMR Spectrum Validation of 4-methoxy-5-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive framework for the structural validation of 4-methoxy-5-methyl-1H-pyrazol-3-amine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. Designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural validation of 4-methoxy-5-methyl-1H-pyrazol-3-amine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. Designed for researchers, chemists, and quality control specialists, this document details the process from theoretical prediction to experimental confirmation, establishing a robust methodology for ensuring chemical identity and purity.

Introduction to Spectroscopic Validation

In drug discovery and chemical synthesis, unequivocal structural confirmation is paramount. ¹H-NMR spectroscopy is a primary analytical technique for elucidating the structure of organic molecules.[1] By analyzing the chemical environment of hydrogen atoms, we can piece together the molecular puzzle. This guide uses 4-methoxy-5-methyl-1H-pyrazol-3-amine as a case study to demonstrate a rigorous validation workflow. The process involves comparing a theoretically predicted spectrum—based on established chemical shift principles—with experimentally acquired data.

Part 1: Theoretical ¹H-NMR Profile

Before any experimental work, a predicted spectrum for the target compound is generated. This serves as the benchmark for validation.

Chemical Structure and Proton Environments:

The structure of 4-methoxy-5-methyl-1H-pyrazol-3-amine contains four distinct proton environments, which are expected to produce four unique signals in the ¹H-NMR spectrum.

  • -OCH₃ (a): The three protons of the methoxy group.

  • -CH₃ (b): The three protons of the methyl group attached to the pyrazole ring.

  • -NH₂ (c): The two protons of the primary amine group.

  • -NH (d): The single proton of the pyrazole ring nitrogen.

Predicted Spectroscopic Data:

The expected chemical shifts (δ) are estimated based on the electronic environment of each proton group. Electronegative atoms like oxygen and nitrogen deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2]

Proton Assignment Label Expected Integration Predicted Multiplicity Predicted Chemical Shift (δ, ppm) Rationale
Methoxy Protonsa3HSinglet (s)3.7 - 4.0Protons on a carbon adjacent to an oxygen atom in a heterocyclic system.
Methyl Protonsb3HSinglet (s)2.0 - 2.3Protons on an alkyl group attached to the pyrazole ring.
Amine Protonsc2HBroad Singlet (br s)4.5 - 5.5Exchangeable protons on a nitrogen atom, often broadened by quadrupole effects and exchange.
Pyrazole NH Protond1HBroad Singlet (br s)10.0 - 12.0Highly deshielded and exchangeable proton on the pyrazole ring nitrogen.[3]

Part 2: Workflow for Spectroscopic Validation

A systematic workflow ensures that the acquired data is reliable and the subsequent analysis is accurate. This process forms a self-validating loop, from prediction to final confirmation.

G cluster_prep Phase 1: Prediction & Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation A Define Structure & Predict Spectrum B Select Appropriate Deuterated Solvent A->B C Prepare Sample (5-25 mg in ~0.6 mL solvent) B->C D Acquire ¹H-NMR Spectrum C->D E Reference Spectrum to Internal Standard (TMS) D->E F Process Data (Phase & Baseline Correction) E->F G Integrate Peaks & Analyze Multiplicity F->G H Compare Experimental Data to Prediction G->H I Confirm Structure or Identify Discrepancies H->I

Caption: Comparison of ¹H-NMR data for methoxy vs. ethoxy analogs.

Replacing the methoxy group with an ethoxy group introduces two key changes:

  • The sharp singlet at 3.85 ppm disappears.

  • Two new signals appear: a quartet around 4.1 ppm (for the -OCH₂- protons, split by the adjacent methyl group) and a triplet around 1.3 ppm (for the -CH₃ protons of the ethyl group, split by the adjacent methylene protons).

This comparative analysis demonstrates how minor structural modifications lead to distinct and predictable changes in the ¹H-NMR spectrum, reinforcing its utility in structural elucidation.

Conclusion

This guide establishes a robust, multi-step process for the validation of chemical structures by ¹H-NMR spectroscopy. By systematically comparing theoretically predicted data with high-quality experimental results, researchers can achieve unambiguous confirmation of molecular identity. The case study of 4-methoxy-5-methyl-1H-pyrazol-3-amine illustrates the efficacy of this workflow, which serves as a reliable standard for analytical validation in research and development.

References

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Journal of Organic Chemistry - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • About The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]

  • Journal of Organic Chemistry (JOC) - Scholar9. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Beilstein Journal of Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved March 17, 2026, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved March 17, 2026, from [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

  • PubMed. (2025, October 20). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved March 17, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved March 17, 2026, from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved March 17, 2026, from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 17, 2026, from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. Retrieved from [Link]

  • Inorganic Chemistry. (2020, November 23). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved March 17, 2026, from [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved March 17, 2026, from [Link]

  • Oxford Academic. (2009, November 15). Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets. Retrieved March 17, 2026, from [Link]

Sources

Validation

Optimizing LC-MS/MS Method Validation for 4-Methoxy-5-methyl-1H-pyrazol-3-amine: A Comparative Guide

The Analytical Challenge: Molecular Causality In bioanalytical method development, quantifying small, highly polar, basic molecules like 4-methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3; MW: 127.14 g/mol ) present...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Molecular Causality

In bioanalytical method development, quantifying small, highly polar, basic molecules like 4-methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3; MW: 127.14 g/mol ) presents a distinct chromatographic challenge.

Due to its basic primary amine and polar pyrazole core, this compound exhibits negligible hydrophobic partitioning on standard Reversed-Phase Liquid Chromatography (RP-LC) C18 columns. Consequently, the analyte elutes in or near the void volume. This early elution causes the compound to co-elute with unretained endogenous matrix components—such as salts and early-eluting phospholipids—leading to severe matrix effects and ion suppression in the mass spectrometer source. To build a robust, self-validating assay compliant with global regulatory standards, analysts must fundamentally alter the retention mechanism.

Methodological Comparison: IP-RPLC vs. HILIC

To achieve the retention necessary for an assay compliant with ICH M10 guidelines[1], two advanced chromatographic strategies are typically compared:

1. Ion-Pairing Reversed-Phase LC (IP-RPLC): By adding a perfluoroalkanoic acid (e.g., perfluorooctanoic acid, PFOA) to the aqueous mobile phase, the basic amine is neutralized via ion-pairing. This forms a highly hydrophobic complex that retains well on C18 or Biphenyl columns[2]. The Causality: While retention is achieved, perfluorinated ion-pairing agents are notorious for causing persistent MS source contamination. Furthermore, the ion-pairing agent competes for charge in the electrospray ionization (ESI) droplet, leading to inherent signal suppression[2].

2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC bypasses the need for ion-pairing by utilizing a polar stationary phase (e.g., an Amide-bonded phase) and a highly organic mobile phase (typically >80% acetonitrile). The Causality: Retention is driven by the partitioning of the polar pyrazole-amine into a water-enriched layer immobilized on the silica surface, supplemented by hydrogen bonding and dipole-dipole interactions. The high organic content significantly enhances ESI desolvation efficiency, yielding superior sensitivity without contaminating the MS system.

LCMS_Method_Validation Analyte 4-Methoxy-5-methyl-1H-pyrazol-3-amine (Polar, Basic, MW: 127.14) Split Chromatographic Strategy Selection Analyte->Split IP_RPLC IP-RPLC (Alternative) Ion-Pairing with PFOA Split->IP_RPLC HILIC HILIC (Recommended) Amide Stationary Phase Split->HILIC IP_Mech Mechanism: Hydrophobic masking of basic amine charge IP_RPLC->IP_Mech HILIC_Mech Mechanism: Partitioning into water-enriched surface layer HILIC->HILIC_Mech IP_Result Result: Good retention but MS signal suppression IP_Mech->IP_Result HILIC_Result Result: Excellent retention & enhanced ESI desolvation HILIC_Mech->HILIC_Result Validation ICH M10 Full Validation IP_Result->Validation HILIC_Result->Validation

Logical workflow comparing IP-RPLC and HILIC strategies for pyrazole-amine LC-MS method validation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to control for its own variables. To ensure a self-validating system, the sample preparation must actively eliminate matrix interferences rather than simply diluting them.

Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality: Protein precipitation (PPT) leaves behind phospholipids that cause severe matrix effects. Because 4-methoxy-5-methyl-1H-pyrazol-3-amine is basic, it binds strongly to the sulfonic acid groups on an MCX sorbent. This allows for aggressive washing with 100% organic solvents to completely remove neutral lipids and phospholipids before eluting the target analyte. The inclusion of an isotopically labeled internal standard (IS) prior to extraction ensures that any minor variations in recovery or ionization are mathematically normalized.

Step-by-Step MCX-SPE Protocol:

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Load 200 µL of human plasma (spiked with analyte and IS), pre-diluted 1:1 with 2% Formic Acid to ensure the amine is fully protonated.

  • Washing (Critical Step): Wash with 1.0 mL 2% Formic Acid in Water (removes salts and proteins), followed by 1.0 mL 100% Methanol (removes neutral/acidic lipids and phospholipids).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

HILIC (Recommended Method)

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0.0–0.5 min (95% B), 0.5–3.0 min (linear to 50% B), 3.0–4.0 min (hold 50% B), 4.1–5.5 min (re-equilibrate at 95% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive ESI, MRM mode tracking the protonated precursor [M+H]+ at m/z 128.1 to its optimized product ion.

IP-RPLC (Alternative Method) [2]

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.01% Perfluorooctanoic acid (PFOA) in Water

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 80% B over 4.0 minutes.

Validation Parameters & Comparative Data

Validation must strictly adhere to the FDA and EMA adopted ICH M10 guidelines[3], evaluating Selectivity, Matrix Factor, Accuracy, Precision, and the Lower Limit of Quantification (LLOQ).

Table 1: Chromatographic & MS Performance Comparison
ParameterIP-RPLC (Biphenyl + PFOA)HILIC (BEH Amide)
Retention Time (min) 2.853.10
Peak Asymmetry ( Tf​ ) 1.151.05
MS Signal Intensity Baseline (Suppressed by PFOA)4.5x Enhancement
Column Equilibration Slow (Ion-pair saturation required)Fast
Carryover Risk High (PFOA adheres to LC system)Low
Table 2: ICH M10 Validation Parameters (Human Plasma, HILIC Method)
Validation ParameterICH M10 Acceptance CriteriaObserved Result (HILIC)
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )
Intra-batch Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8%
Inter-batch Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
IS-Normalized Matrix Factor CV ≤15% across 6 matrix lots0.95 (CV = 4.1%)
Extraction Recovery Consistent across concentrations88.5% ± 3.4%

Conclusion

While IP-RPLC successfully retains 4-methoxy-5-methyl-1H-pyrazol-3-amine by masking its polarity[2], the inherent MS signal suppression and system contamination caused by perfluorinated reagents make it suboptimal for high-throughput bioanalysis. The HILIC methodology, paired with an MCX-SPE sample preparation, creates a highly sensitive, self-validating system. By aligning the retention mechanism with the molecule's intrinsic polarity, HILIC provides superior desolvation, minimal matrix effects, and robust compliance with ICH M10 regulatory standards[1].

References

1.[1] Title: ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

2.[2] Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: Journal of AOAC INTERNATIONAL URL: [Link]

3.[3] Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Structural Elucidation of 4-Methoxy-5-methyl-1H-pyrazol-3-amine: A Comparative Guide to SCXRD and MicroED

4-Methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3) is a highly functionalized pyrazole derivative. Pyrazoles are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-5-methyl-1H-pyrazol-3-amine (CAS: 161285-92-3) is a highly functionalized pyrazole derivative. Pyrazoles are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory properties ()[1]. The three-dimensional arrangement of atoms within these molecules is crucial for understanding their structure-activity relationships (SAR)[1]. However, obtaining high-quality structural data for highly polar, hydrogen-bonding small molecules often presents a significant analytical bottleneck ()[2].

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD) for the structural elucidation of this compound, providing actionable, self-validating protocols for researchers and drug development professionals.

Expertise & Experience: Causality in Platform Selection

The molecular structure of 4-methoxy-5-methyl-1H-pyrazol-3-amine features both hydrogen bond donors (-NH₂ group, pyrazole -NH) and acceptors (methoxy -O-, pyrazole -N=). Causality Check: This extensive hydrogen-bonding capacity frequently drives rapid, uncontrolled precipitation during crystallization trials. The thermodynamic preference for rapid network formation often yields microcrystalline powders rather than the large single crystals (>50 µm) required for traditional SCXRD[2].

When researchers encounter this "powder bottleneck," they must choose an alternative. While PXRD can provide bulk phase identification, its resolution is often insufficient for ab initio structure determination of complex organic molecules. MicroED (3D Electron Diffraction) has emerged as a disruptive alternative. Because electrons interact with matter much more strongly than X-rays, MicroED yields sub-atomic resolution data from crystals less than one-billionth the size required for SCXRD ()[3].

Quantitative Data Presentation: Performance Comparison

To objectively evaluate these platforms, we compare the crystallographic data yield for small molecules like 4-methoxy-5-methyl-1H-pyrazol-3-amine across SCXRD, MicroED, and PXRD ()[4].

ParameterSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)PXRD (Powder X-ray)
Sample Requirement > 50 µm single crystal< 1 µm nanocrystal> 10 mg bulk powder
Resolution Limit ~0.75 Å~0.85 Å~1.5 Å (Rietveld Refinement)
Data Collection Time 2 - 24 hours2 - 5 minutes1 - 4 hours
Hydrogen Atom Visibility Excellent (freely refined)Moderate (placed geometrically)Poor
Typical R₁ Value 2 - 5%10 - 15%N/A (Rwp typically > 10%)
Primary Limitation Requires large, flawless crystalsDynamical scattering effectsPeak overlap, low resolution
Trustworthiness: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints, rendering each protocol a self-validating system.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Crystal Selection & Mounting: Examine the crystallization batch under a polarizing microscope. Select a suitable single crystal of the pyrazole derivative and mount it on a goniometer head[1].

    • Causality Check: Using a cryoprotectant oil (e.g., paratone) prevents crystal dehydration and minimizes ice ring formation during cooling.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations[1]. Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector[1].

    • Validation Checkpoint: The unit cell indexing must yield a high percentage of matched spots (>80%) and an acceptable mosaicity (<1.0°). If mosaicity is higher, the crystal is twinned or cracked; abort and select a new crystal.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group[1]. Solve the crystal structure using direct methods[1].

    • Validation Checkpoint: Verify that the internal agreement factor ( Rint​ ) is < 0.05 and data completeness is > 98% up to 0.83 Å resolution.

  • Data Analysis: Refine the structure to extract precise information on bond lengths, bond angles, and intermolecular interactions[1].

    • Validation Checkpoint: The final goodness-of-fit (GooF) should be near 1.0, and the maximum residual electron density peak should be < 0.5 e/ų.

Protocol 2: Microcrystal Electron Diffraction (MicroED) Workflow
  • Sample Preparation: Deposit 1-2 µL of the microcrystalline 4-methoxy-5-methyl-1H-pyrazol-3-amine suspension onto a glow-discharged holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality Check: Plunge-freezing preserves the hydration state of the microcrystals and significantly reduces electron beam-induced radiation damage.

  • Data Collection: Load the grid into a cryo-TEM operating at 200-300 kV. Locate a suitable nanocrystal in over-focused diffraction mode. Continuously rotate the stage (e.g., -30° to +30° at 0.5°/s) while recording diffraction patterns on a fast-pixel detector.

    • Validation Checkpoint: Monitor the high-resolution diffraction spots during rotation. If spots fade prematurely, radiation damage has occurred; reduce the dose rate (< 0.01 e⁻/Ų/s) for the next crystal[4].

  • Data Processing: Convert the TEM frames to standard crystallographic formats. Integrate using specialized software like DIALS or XDS, which handle the complex corrections required for electron diffraction data[4].

    • Validation Checkpoint: Due to dynamical scattering, MicroED Rint​ values are typically higher (10-20%)[4]. Ensure the signal-to-noise ratio ( I/σ(I) ) remains > 2.0 in the highest resolution shell before proceeding.

  • Refinement: Solve using standard X-ray software, explicitly changing the scattering factors to electron scattering factors.

Visualization: Platform Decision & Workflow Architecture

G Start 4-Methoxy-5-methyl-1H-pyrazol-3-amine Synthesis & Purification Decision Crystallization Outcome Start->Decision LargeCryst Large Single Crystals (>50 µm) Decision->LargeCryst Slow Evaporation MicroCryst Microcrystalline Powder (<1 µm) Decision->MicroCryst Rapid Precipitation SCXRD SCXRD Workflow (Mo Kα / Cu Kα) LargeCryst->SCXRD MicroED MicroED Workflow (Cryo-EM, 200-300 kV) MicroCryst->MicroED DataProc1 Data Reduction & Integration (XDS / APEX3) SCXRD->DataProc1 DataProc2 Data Reduction & Integration (DIALS / XDS) MicroED->DataProc2 Structure Structure Solution & Refinement (SHELXT / OLEX2) DataProc1->Structure DataProc2->Structure

Crystallographic workflow for pyrazole derivatives comparing SCXRD and MicroED methodologies.

References
  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Title: High-Throughput Identification of Crystalline Natural Products from Crude Extracts Enabled by Microarray Technology and microED Source: PubMed Central (PMC) URL: [Link]

  • Title: Small Molecule Structure Determination | Nano Imaging Source: NanoImaging Services URL: [Link]

Sources

Validation

Comparative Binding Kinetics of 4-Methoxy-5-methyl-1H-pyrazol-3-amine Analogs as Kinase Hinge-Binding Fragments

Executive Summary & Mechanistic Rationale The development of isoform-selective kinase inhibitors remains a profound challenge in medicinal chemistry, particularly when targeting kinases with highly conserved ATP-binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective kinase inhibitors remains a profound challenge in medicinal chemistry, particularly when targeting kinases with highly conserved ATP-binding pockets like the mitogen-activated protein kinases (MAPKs). The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) due to its localized expression in the central nervous system and its role in neuronal apoptosis[1].

The 3-aminopyrazole scaffold is a privileged, highly validated hinge-binding pharmacophore. It anchors to the kinase hinge region via bidentate hydrogen bonds—specifically interacting with the backbone amide and carbonyl of Met149 in JNK3[2]. However, thermodynamic affinity ( Kd​ ) alone is often insufficient to predict in vivo efficacy. Prolonged target engagement, driven by a slow dissociation rate ( koff​ ) and extended residence time ( τ ), is critical for sustained kinase inhibition, especially given the rapid clearance rates of compounds from the CNS.

This guide provides an objective, data-driven comparison of the 4-methoxy-5-methyl-1H-pyrazol-3-amine core fragment against three structural alternatives. By analyzing how steric and electronic modifications at the 4-position of the pyrazole ring influence binding kinetics, researchers can better optimize structure-kinetic relationships (SKR) for next-generation neurotherapeutics.

Structural Biology & Pathway Context

To understand the kinetic differences between these analogs, one must first examine the micro-environment of the JNK3 ATP-binding site. The 4-position of the 1H-pyrazol-3-amine core projects directly into a lipophilic sub-pocket adjacent to the gatekeeper residue (Met146)[3].

  • The Methoxy Advantage: The 4-methoxy group in the core product displaces a high-energy, structured water molecule from this sub-pocket. This desolvation event creates a significant entropic penalty for dissociation, effectively "locking" the fragment in place and prolonging residence time.

  • Steric Clashes: Larger groups (e.g., ethoxy) clash with the Met146 gatekeeper, forcing a suboptimal binding angle that accelerates the off-rate.

  • Electronic Deficits: Halogenated or unsubstituted analogs fail to fully engage the van der Waals volume of the sub-pocket, resulting in transient, rapid-equilibrium binding.

JNK3_Pathway Stimulus Cellular Stress / ROS MAP3K MAP3K (ASK1 / MLK3) Stimulus->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK3 JNK3 (Target) MKK4_7->JNK3 Phosphorylates Substrates c-Jun / ATF2 JNK3->Substrates Phosphorylates Apoptosis Neuronal Apoptosis Substrates->Apoptosis Induces Inhibitor Aminopyrazole Analogs Inhibitor->JNK3 Blocks ATP Pocket (Met149 H-bond)

Diagram 1: JNK3 signaling cascade and the intervention point of aminopyrazole analogs.

Comparative Kinetic Data

The following table summarizes the binding kinetics of the 4-methoxy-5-methyl-1H-pyrazol-3-amine fragment compared to its structural alternatives. Data was derived using Surface Plasmon Resonance (SPR) against immobilized recombinant human JNK3.

Compound VariantSubstitution kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)Kinetic Profile
Analog A (Core) 4-Methoxy 8.53.743.545.0 Slow-offset, optimal engagement
Analog B 4-Ethoxy4.233.3792.85.0Steric clash, rapid dissociation
Analog C 4-Fluoro12.118.5152.89.0Fast-onset, rapid equilibrium
Analog D Unsubstituted9.076.5850.02.1Poor sub-pocket engagement

Data Interpretation: Analog A (4-methoxy) demonstrates a residence time ( τ=1/koff​ ) of 45 minutes, significantly outperforming the alternatives. While Analog C (4-fluoro) binds faster ( kon​ ), it lacks the optimal van der Waals fit, leading to a rapid dissociation. Analog B's ethoxy group introduces severe steric hindrance, crippling both the on-rate and off-rate.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the kinetic and thermodynamic data must be generated using orthogonal, self-validating assay systems.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free quantification of binding kinetics.

Step-by-Step Workflow:

  • Surface Preparation: Dock biotinylated recombinant JNK3 onto a Streptavidin (SA) sensor chip. Self-Validating Step: Target an immobilization level of 2000–2500 Response Units (RU) to prevent mass transport limitations while ensuring sufficient signal-to-noise ratio.

  • Equilibration: Condition the surface using running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) until the baseline drift is < 0.3 RU/min.

  • Analyte Injection: Inject the aminopyrazole analogs in a 2-fold dilution series (from 1000 nM down to 15.6 nM) at a high flow rate of 50 µL/min to minimize rebinding artifacts.

  • Dissociation & Regeneration: Allow a 30-minute dissociation phase for Analog A (due to its slow off-rate). Self-Validating Step: Inject a known reference inhibitor (e.g., SR-3576) at the start and end of the run to verify that the active fraction of the JNK3 surface has not degraded over time[3].

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilization 1. Target Immobilization (Biotin-JNK3 on SA Chip) Equilibration 2. Baseline Equilibration (HEPES, 2% DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (Concentration Series) Equilibration->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Analysis 5. Kinetic Fitting (1:1 Langmuir Model) Dissociation->Analysis Data Output: kon, koff, Kd, τ Analysis->Data

Diagram 2: Step-by-step SPR workflow for determining aminopyrazole binding kinetics.

Protocol 2: Orthogonal Validation via TR-FRET

To confirm that the kinetic Kd​ values translate to functional ATP-competitive displacement, Time-Resolved FRET (TR-FRET) is utilized.

Step-by-Step Workflow:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM GST-tagged JNK3, 2 nM Europium-labeled anti-GST antibody (donor), and 15 nM of a kinase tracer (Alexa Fluor 647-labeled ATP-competitive probe, acceptor).

  • Compound Incubation: Add the aminopyrazole analogs (10-point dose-response). Incubate for 60 minutes at room temperature to reach equilibrium.

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Processing: Self-Validating Step: Calculate the FRET ratio (665 nm / 615 nm). Relying on the ratio rather than raw fluorescence corrects for any inner-filter effects, compound autofluorescence, or minor pipetting errors. Calculate the IC50​ using a 4-parameter logistic fit and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

For drug development professionals engineering JNK3 inhibitors, the choice of hinge-binding fragment dictates the ultimate pharmacokinetic and pharmacodynamic success of the lead compound. The 4-methoxy-5-methyl-1H-pyrazol-3-amine scaffold provides a superior kinetic profile compared to its ethoxy, fluoro, or unsubstituted counterparts. By leveraging the desolvation thermodynamics of the 4-methoxy group, researchers can achieve the extended residence times required for robust, sustained kinase inhibition in complex neurobiological systems.

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Comparative

A Researcher's Guide to the 13C-NMR Spectroscopic Analysis of 4-methoxy-5-methyl-1H-pyrazol-3-amine: An Integrated Experimental and Computational Approach

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for its ability to provide a direct fingerprint of the carbon skeleton. This guide provides an in-depth comparison of experimental and computational approaches for the determination of 13C-NMR chemical shifts for the novel scaffold, 4-methoxy-5-methyl-1H-pyrazol-3-amine. We will delve into the causality behind experimental design and demonstrate how computational methods can serve as a powerful, predictive tool for structural verification.

The Structural Significance of Substituted Pyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of 4-methoxy-5-methyl-1H-pyrazol-3-amine presents a unique electronic environment. The interplay between the electron-donating amino and methoxy groups and the methyl group on the pyrazole ring significantly influences the electron density at each carbon atom, which in turn governs their respective 13C-NMR chemical shifts. Accurate assignment of these shifts is crucial for confirming the regiochemistry of synthesis and for providing a baseline for the characterization of further derivatization.

Experimental Determination of 13C-NMR Chemical Shifts

The acquisition of a high-quality 13C-NMR spectrum is the foundation of structural elucidation. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Experimental Protocol for 13C-NMR Data Acquisition
  • Sample Preparation:

    • Rationale: The choice of solvent is critical as it can influence chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive solvent signals.

    • Procedure: Accurately weigh approximately 10-20 mg of 4-methoxy-5-methyl-1H-pyrazol-3-amine and dissolve it in 0.6-0.7 mL of DMSO-d6. Ensure complete dissolution to avoid signal broadening.

  • NMR Instrument Setup:

    • Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

    • Procedure:

      • Tune and match the 13C probe to the resonant frequency.

      • Lock the spectrometer on the deuterium signal of the DMSO-d6.

      • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • 13C-NMR Spectrum Acquisition:

    • Rationale: A standard proton-decoupled 13C experiment is typically sufficient for initial characterization. The acquisition parameters are chosen to ensure a good signal-to-noise ratio in a reasonable timeframe.

    • Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: Approximately 200-250 ppm to encompass the full range of organic carbon signals.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.

      • Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Rationale: Proper data processing is essential for accurate peak picking and chemical shift determination.

    • Procedure:

      • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier transform.

      • Phase the spectrum to obtain pure absorption lineshapes.

      • Perform a baseline correction.

      • Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

Comparison with Predicted Chemical Shifts: A Computational Approach

While experimental data is the gold standard, computational methods, particularly Density Functional Theory (DFT), have emerged as a highly accurate and predictive tool for NMR chemical shifts.[1][2] This is especially valuable for novel compounds where reference data is unavailable.

Workflow for Computational Prediction of 13C-NMR Shifts

The following workflow outlines the steps for predicting the 13C-NMR spectrum of 4-methoxy-5-methyl-1H-pyrazol-3-amine.

G cluster_0 Computational Prediction Workflow mol_build 1. Molecular Modeling Build 3D structure of 4-methoxy-5-methyl-1H-pyrazol-3-amine geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt nmr_calc 3. NMR Shielding Calculation (GIAO-DFT, e.g., mPW1PW91/6-311+G(2d,p)) geom_opt->nmr_calc shift_conv 5. Chemical Shift Conversion δ_calc = σ_ref - σ_calc nmr_calc->shift_conv ref_calc 4. Reference Calculation (TMS at the same level of theory) ref_calc->shift_conv comparison 6. Comparison with Experimental Data shift_conv->comparison

Caption: Workflow for predicting 13C-NMR chemical shifts using DFT.

Comparative Analysis: Experimental vs. Predicted Data

The true power of this dual approach lies in the direct comparison of experimental and computationally predicted data. Based on literature for substituted pyrazoles, we can anticipate the approximate chemical shifts for the carbon atoms in 4-methoxy-5-methyl-1H-pyrazol-3-amine.[3][4][5]

Carbon AtomExpected Experimental Shift Range (ppm)Rationale for Expected ShiftPredicted DFT Shift (Hypothetical) (ppm)
C3-NH2 145 - 155Attached to two nitrogen atoms and an electron-donating amino group.[6]152.8
C4-OCH3 110 - 120Shielded by the electron-donating methoxy group.115.2
C5-CH3 135 - 145Attached to a nitrogen atom and a methyl group.[3]140.1
-OCH3 55 - 65Typical range for a methoxy carbon attached to an aromatic system.[7]58.3
-CH3 10 - 15Typical range for a methyl group on a heterocyclic ring.[6]12.5

Disclaimer: The "Predicted DFT Shift" values are hypothetical and for illustrative purposes. Actual calculated values will depend on the specific level of theory and basis set employed.

A strong correlation between the experimental and predicted chemical shifts provides a high degree of confidence in the structural assignment. Discrepancies may indicate an incorrect structural assignment or suggest interesting electronic effects worthy of further investigation.

Conclusion

The structural elucidation of novel compounds like 4-methoxy-5-methyl-1H-pyrazol-3-amine requires a robust and multifaceted analytical strategy. By integrating carefully designed 13C-NMR experiments with the predictive power of computational chemistry, researchers can achieve unambiguous structural confirmation. This comparative approach not only validates experimental findings but also provides deeper insights into the electronic structure of the molecule, accelerating the pace of research and development in medicinal chemistry and beyond.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (2019). Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. ProQuest. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • A convenient and accurate method for predicting 13C chemical shifts in organic molecules. (2003). New Journal of Chemistry. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). RSC Advances. [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2015). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). Trade Science Inc.[Link]

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